Technical Documentation Center

N-(2-Hydroxyphenyl)-N-methylacetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-Hydroxyphenyl)-N-methylacetamide
  • CAS: 573-27-3

Core Science & Biosynthesis

Foundational

N-(2-Hydroxyphenyl)-N-methylacetamide: Synthesis, Chemoselectivity, and Characterization

Abstract The targeted synthesis of functionalized acetamides is a cornerstone of modern medicinal chemistry and API (Active Pharmaceutical Ingredient) development. N-(2-Hydroxyphenyl)-N-methylacetamide (CAS: 573-27-3)[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The targeted synthesis of functionalized acetamides is a cornerstone of modern medicinal chemistry and API (Active Pharmaceutical Ingredient) development. N-(2-Hydroxyphenyl)-N-methylacetamide (CAS: 573-27-3)[1], an ortho-hydroxylated, N-methylated analog of acetaminophen, serves as a critical building block for complex heterocyclic scaffolds, including benzoxazines and beta-adrenoreceptor agonists. This whitepaper provides an in-depth, field-proven methodology for the chemoselective N-acetylation of 2-(methylamino)phenol[2], detailing the mechanistic rationale, step-by-step experimental protocols, and comprehensive spectral characterization required to validate the structural integrity of the synthesized compound.

Mechanistic Rationale and Chemoselectivity

The synthesis of N-(2-hydroxyphenyl)-N-methylacetamide relies on the nucleophilic acyl substitution of acetic anhydride by 2-(methylamino)phenol. As a Senior Application Scientist, I emphasize that the primary challenge in this reaction is chemoselectivity —specifically, directing the acyl group to the secondary amine rather than the phenolic hydroxyl group.

The Causality of Selectivity

The chemoselectivity is governed by the relative nucleophilicity of the heteroatoms. The nitrogen atom in the secondary amine is significantly more nucleophilic than the phenolic oxygen due to its lower electronegativity, which makes its lone pair more polarizable and readily available for attack on the electrophilic carbonyl carbon of acetic anhydride.

However, to prevent competitive O-acetylation (which leads to the diacetate byproduct) or the protonation of the amine by the acetic acid byproduct, a mild organic base such as pyridine or triethylamine is employed. The base serves a dual purpose:

  • Acid Scavenging: It neutralizes the generated acetic acid, maintaining the amine in its active, deprotonated state.

  • Catalytic Activation: Pyridine can form a highly reactive N-acetylpyridinium intermediate, which accelerates the acyl transfer to the amine.

Mechanism A 2-(Methylamino)phenol (Bifunctional Nucleophile) B N-Attack (Kinetic Control) High Nucleophilicity A->B Pyridine / Ac2O C O-Attack (Side Reaction) Lower Nucleophilicity A->C D Tetrahedral Intermediate (N-Acyl) B->D F O-Acetyl Byproduct (Hydrolyzed during workup) C->F E N-(2-Hydroxyphenyl)-N-methylacetamide (Target Product) D->E -AcOH

Figure 1: Mechanistic pathway illustrating the chemoselective N-acetylation over O-acetylation.

Experimental Methodology

The following protocol represents a self-validating system. The use of precisely 1.05 equivalents of acetic anhydride ensures complete conversion while minimizing over-acetylation. The biphasic acidic workup acts as a built-in purification step to strip away the basic pyridine and any unreacted starting material.

Materials and Reagents
  • Precursor: 2-(Methylamino)phenol (CAS: 611-24-5)[2] – 1.0 eq (12.3 g, 100 mmol)

  • Acylating Agent: Acetic Anhydride – 1.05 eq (10.7 g, 105 mmol)

  • Base: Pyridine – 1.2 eq (9.5 g, 120 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) – 100 mL

  • Workup Reagents: 1M HCl (aq), Saturated NaHCO₃ (aq), Brine, Anhydrous Na₂SO₄.

Step-by-Step Synthesis Protocol
  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 12.3 g of 2-(methylamino)phenol and 100 mL of anhydrous DCM. Stir to dissolve.

  • Base Addition: Inject 9.5 g of pyridine into the reaction mixture. Cool the flask to 0 °C using an ice-water bath to control the exothermic nature of the acylation.

  • Acylation: Dilute 10.7 g of acetic anhydride in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 1:1, UV detection). The starting material spot ( Rf​≈0.3 ) should disappear, replaced by a new product spot ( Rf​≈0.5 ).

  • Biphasic Quench & Extraction: Quench the reaction by adding 50 mL of ice-cold water. Transfer to a separatory funnel. Separate the organic layer and wash sequentially with:

    • 1M HCl (2 × 50 mL) to protonate and remove pyridine and trace unreacted amine.

    • Saturated NaHCO₃ (50 mL) to neutralize residual acid.

    • Brine (50 mL) to remove bulk water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate in vacuo using a rotary evaporator to yield a crude solid.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethyl acetate, layering with hexanes. Filter the resulting crystals and dry under high vacuum overnight.

Workflow A Precursor Solubilization (DCM + Pyridine) B Acylation (Ac2O dropwise, 0°C) A->B C Reaction (RT, 3 hours) B->C D Acidic Workup (1M HCl Wash) C->D E Recrystallization (EtOAc/Hexanes) D->E F Pure Product Isolation E->F

Figure 2: Sequential workflow for the synthesis and purification of the target acetamide.

Physicochemical and Spectral Characterization

Rigorous characterization is mandatory to confirm the absence of the O-acetylated isomer. The presence of a broad singlet in the downfield region of the ¹H NMR spectrum (exchangeable with D₂O) definitively proves that the phenolic hydroxyl group remains intact.

Quantitative Data Summaries

Table 1: Physicochemical Properties [3]

PropertyValue
Chemical Name N-(2-Hydroxyphenyl)-N-methylacetamide
CAS Registry Number 573-27-3
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Off-white to pale brown crystalline solid
Topological Polar Surface Area 40.5 Ų

Note: Due to the restricted rotation around the amide C-N bond, N-alkylacetanilides frequently exhibit rotamers (cis/trans conformers) in solution at room temperature. The NMR data below reflects the major conformer.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.25Broad singlet1HPhenolic -OH (D₂O exchangeable)
7.20 - 7.28Multiplet2HAromatic C3-H, C5-H
6.95 - 7.05Multiplet2HAromatic C4-H, C6-H
3.25Singlet3HN-CH₃
1.90Singlet3HAcetyl -CH₃

Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentCarbon Type
172.4C=OCarbonyl
154.1Ar-C-OHQuaternary Aromatic
129.8Ar-C-NQuaternary Aromatic
128.5, 127.2, 119.4, 117.8Ar-CHAromatic Methines
36.5N-CH₃Aliphatic Methyl
22.1CO-CH₃Aliphatic Methyl
Analytical Interpretation
  • IR Spectroscopy: A strong, broad absorption band around 3200–3400 cm⁻¹ confirms the presence of the free -OH group. A sharp, intense peak at ~1630 cm⁻¹ corresponds to the amide carbonyl (C=O) stretch, which is shifted lower than a typical ester carbonyl (~1750 cm⁻¹), ruling out O-acetylation.

  • Mass Spectrometry (ESI-MS): The expected pseudomolecular ion [M+H]⁺ is observed at m/z 166.1, corroborating the molecular weight of the synthesized structure[3].

Conclusion

The synthesis of N-(2-hydroxyphenyl)-N-methylacetamide via the direct acetylation of 2-(methylamino)phenol is a highly robust and scalable procedure. By leveraging the intrinsic nucleophilic disparity between the secondary amine and the phenol, and utilizing pyridine as an acid scavenger, exceptional chemoselectivity is achieved. The resulting compound is a highly versatile synthon for downstream pharmaceutical applications.

Sources

Exploratory

Physicochemical Profiling and Analytical Characterization of N-(2-Hydroxyphenyl)-N-methylacetamide

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and preclinical medicinal chemistry, the precise characterization of building blocks is paramount. N-(2-Hydroxyphenyl)-N-methylacetamide (CAS: 57...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and preclinical medicinal chemistry, the precise characterization of building blocks is paramount. N-(2-Hydroxyphenyl)-N-methylacetamide (CAS: 573-27-3), a specialized tertiary amide derivative of phenol, presents a unique physicochemical profile driven by its structural topology[1]. This whitepaper dissects the conformational dynamics, analytical workflows, and physicochemical properties of this compound. By understanding the causality between its molecular structure—specifically the capacity for intramolecular hydrogen bonding and restricted C-N bond rotation—and its macroscopic properties, researchers can better predict its behavior in biological systems and synthetic pathways.

Structural Dynamics and Conformational Isomerism

The core structure of N-(2-Hydroxyphenyl)-N-methylacetamide consists of an N-methylacetamide moiety attached to a phenol ring at the ortho position. This specific arrangement dictates two critical structural phenomena:

Intramolecular Hydrogen Bonding

The proximity of the ortho-hydroxyl group (-OH) to the amide carbonyl oxygen (C=O) facilitates the formation of a stable, six-membered intramolecular hydrogen-bonded ring.

  • Causality : This internal masking of the hydrogen bond donor (the phenol -OH) and acceptor (the amide C=O) significantly reduces the molecule's interaction with surrounding water molecules.

  • Effect : Consequently, the compound exhibits higher lipophilicity (LogP) and enhanced membrane permeability compared to its meta- or para- substituted isomers, where such intramolecular bonding is sterically impossible.

Tertiary Amide Rotameric Equilibrium

Due to the partial double-bond character of the amide C-N bond, rotation is restricted. N-(2-Hydroxyphenyl)-N-methylacetamide exists in a dynamic equilibrium of cis and trans rotamers.

  • Causality : The steric bulk of both the ortho-substituted phenyl ring and the N-methyl group creates a high energy barrier to rotation.

  • Effect : This results in distinct conformational populations that can be observed as peak doubling in Nuclear Magnetic Resonance (NMR) spectroscopy at room temperature, a critical factor to account for during analytical structural verification.

Physicochemical Properties

The following table summarizes the foundational physicochemical metrics of N-(2-Hydroxyphenyl)-N-methylacetamide, providing a baseline for formulation and pharmacokinetic (PK) modeling[1][2].

PropertyValueImplication for Drug Development
Molecular Formula C9H11NO2Standard small-molecule fragment.
Molecular Weight 165.19 g/mol Highly efficient for FBDD (MW < 300).
CAS Number 573-27-3Unique registry identifier.
PubChem CID 220766Database reference[1].
Topological Polar Surface Area (TPSA) 40.5 ŲExcellent predictor for Blood-Brain Barrier (BBB) penetration (TPSA < 90 Ų)[2].
Hydrogen Bond Donors 1Favorable for Lipinski's Rule of 5.
Hydrogen Bond Acceptors 2Favorable for Lipinski's Rule of 5.
Predicted pKa (Phenol -OH) ~9.35Remains predominantly unionized at physiological pH (7.4), aiding passive diffusion[3].
Rotatable Bonds 1Low conformational entropy penalty upon target binding.

Analytical Characterization Workflows

To ensure scientific integrity, analytical protocols must be self-validating. Below are the field-proven methodologies for characterizing this compound.

NMR Spectroscopy (1H and 13C)

Rationale : NMR is required to confirm the structural integrity and quantify the cis/trans rotamer ratio. The choice of solvent is critical: non-polar solvents preserve intramolecular hydrogen bonds, while polar aprotic solvents disrupt them.

Step-by-Step Protocol :

  • Sample Preparation : Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Note: Using DMSO-d₆ will disrupt the intramolecular H-bond by competing as an H-bond acceptor, altering the rotameric equilibrium.

  • Acquisition : Acquire ¹H NMR at 400 MHz (minimum).

  • Analysis : Observe the N-methyl signal (~3.2 ppm). Due to restricted rotation, this signal will likely appear as two distinct singlets representing the cis and trans populations.

  • Validation (Variable Temperature NMR) : To prove the peak doubling is due to rotamers and not an impurity, gradually heat the sample to 60°C–80°C inside the probe. As thermal energy overcomes the rotational barrier, the two singlets will coalesce into a single peak.

LC-MS/MS Method Development

Rationale : A robust LC-MS/MS method is essential for pharmacokinetic tracking and impurity profiling.

Step-by-Step Protocol :

  • Stationary Phase : Utilize a sub-2 µm C18 Reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) to handle the lipophilic nature of the compound.

  • Mobile Phase :

    • Solvent A: 0.1% Formic acid in MS-grade Water.

    • Solvent B: 0.1% Formic acid in MS-grade Acetonitrile.

  • Gradient Elution : 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization : Electrospray Ionization (ESI) in positive mode. Target the [M+H]⁺ precursor ion at m/z 166.1.

  • System Validation : Inject a blank (solvent only) immediately following the highest standard (1000 ng/mL) to validate the absence of column carryover—a common issue with lipophilic amides.

Experimental Workflow: Determination of Lipophilicity (LogD)

Understanding the partitioning behavior is crucial for predicting ADME properties. The shake-flask method coupled with HPLC provides a highly accurate, empirical LogD value.

Step-by-Step Protocol :

  • Preparation : Prepare a 10 mM stock solution of the compound in pure DMSO.

  • Phase Equilibration : Vigorously stir equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4, 0.1 M) for 24 hours to mutually saturate the phases.

  • Spiking : Introduce the compound into the biphasic system to achieve a final concentration of 100 µM. Ensure the residual DMSO concentration remains below 1% (v/v) to prevent co-solvent effects on partitioning.

  • Partitioning : Shake the mixture mechanically for 1 hour at a constant 25°C.

  • Separation : Centrifuge the mixture at 3000 rpm for 15 minutes to achieve a sharp phase boundary.

  • Quantification : Carefully sample both the octanol (top) and aqueous (bottom) layers. Quantify the concentration in each layer using the validated LC-UV or LC-MS method.

  • Calculation : Calculate the distribution coefficient using the formula: LogD7.4​=log10​([Aqueous][Octanol]​) .

Logical Relationship Visualization

The following diagram maps the causality between the structural features of N-(2-Hydroxyphenyl)-N-methylacetamide and its resulting physicochemical and analytical profile.

G A N-(2-Hydroxyphenyl)- N-methylacetamide (CAS: 573-27-3) B Structural Features A->B C Physicochemical Profiling A->C D Ortho-OH & Amide Core (Intramolecular H-Bond) B->D E Tertiary Amide (Restricted C-N Rotation) B->E F Lipophilicity (LogP) Shake-Flask LC-MS C->F G Acidity (pKa ~9.35) Potentiometric Titration C->G H Enhanced Membrane Permeability D->H I Complex NMR Spectra (Cis/Trans Peak Doubling) E->I F->H

Caption: Logical workflow mapping structural features to physicochemical properties and analytical outcomes.

Conclusion

N-(2-Hydroxyphenyl)-N-methylacetamide is a highly functionalized building block whose behavior is heavily dictated by its stereoelectronic environment. The formation of intramolecular hydrogen bonds and the existence of stable tertiary amide rotamers require precise analytical methodologies, such as VT-NMR and rigorously validated LC-MS/MS protocols. By leveraging these self-validating workflows, researchers can accurately profile this compound for downstream applications in medicinal chemistry and materials science.

References

  • PubChem . "N-(2-Hydroxyphenyl)-N-methylacetamide | C9H11NO2 | CID 220766". National Center for Biotechnology Information. URL:[Link]

  • LookChem . "Cas 614-80-2, 2-Acetamidophenol". LookChem Database. (Utilized for structural and pKa baseline comparison). URL:[Link]

Sources

Foundational

N-(2-Hydroxyphenyl)-N-methylacetamide (CAS 573-27-3): A Comprehensive Technical Guide

Executive Summary N-(2-Hydroxyphenyl)-N-methylacetamide (CAS 573-27-3), also known as o-hydroxy-N-methylacetanilide, is a highly specialized ortho-substituted phenolic amide [1]. While structurally related to the ubiquit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Hydroxyphenyl)-N-methylacetamide (CAS 573-27-3), also known as o-hydroxy-N-methylacetanilide, is a highly specialized ortho-substituted phenolic amide [1]. While structurally related to the ubiquitous analgesic acetaminophen (which is a para-substituted isomer), this N-methylated derivative serves entirely different industrial and scientific purposes. It is primarily utilized as a critical synthetic intermediate in the development of heteroaryloxyacetamide herbicides and serves as a model compound in advanced C-H activation methodologies and photochemical degradation studies [2, 3].

This whitepaper synthesizes the physicochemical properties, validated synthetic protocols, downstream agrochemical applications, and toxicological profile of CAS 573-27-3, providing a rigorously grounded resource for researchers and process chemists.

Physicochemical Properties & Molecular Descriptors

Understanding the molecular descriptors of N-(2-Hydroxyphenyl)-N-methylacetamide is essential for predicting its solubility, reactivity, and behavior in biphasic synthetic reactions. The presence of the N-methyl group prevents the amide from acting as a hydrogen bond donor, significantly altering its crystal packing and lipophilicity compared to unmethylated analogs [1].

PropertyValueMechanistic Significance
Chemical Name N-(2-Hydroxyphenyl)-N-methylacetamideIUPAC standard nomenclature.
CAS Registry Number 573-27-3Unique chemical identifier.
Molecular Formula C9H11NO2Core elemental composition.
Molecular Weight 165.19 g/mol Facilitates rapid mass spectrometry (MS) identification.
Topological Polar Surface Area 40.5 ŲIndicates moderate membrane permeability; restricted to 2 H-bond acceptors and 1 donor [1].
XLogP3 ~1.67Suggests preferential partitioning into organic solvents, ideal for liquid-liquid extraction.
Hydrogen Bond Donors 1 (Phenolic -OH)Highly reactive site for downstream etherification (SNAr) [2].
Hydrogen Bond Acceptors 2 (Carbonyl =O, Phenolic -OH)Influences solvent coordination and crystalline stability.

Synthetic Methodology: Selective N-Acetylation

The synthesis of CAS 573-27-3 requires the selective functionalization of a bifunctional precursor. The most efficient and scalable route is the selective N-acetylation of 2-(methylamino)phenol.

Causality in Experimental Design

In a molecule containing both a secondary amine and a phenolic hydroxyl group, the nitrogen atom is significantly more nucleophilic than the oxygen atom. By controlling the temperature and stoichiometry, acetic anhydride will preferentially attack the amine, forming the desired amide without causing unwanted O-acetylation (esterification).

Step-by-Step Protocol: Synthesis of CAS 573-27-3

Objective: High-yield, selective N-acetylation of 2-(methylamino)phenol. Reagents: 2-(Methylamino)phenol (1.0 eq), Acetic Anhydride (1.05 eq), Dichloromethane (DCM), Saturated Aqueous NaHCO₃.

  • Precursor Dissolution: Suspend 2-(methylamino)phenol (1.0 eq) in anhydrous DCM under an inert argon atmosphere to prevent oxidative degradation of the electron-rich phenol.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: Lowering the temperature suppresses the thermodynamic O-acetylation pathway, maximizing kinetic N-acetylation.

  • Acylation: Add acetic anhydride (1.05 eq) dropwise over 15 minutes. The slight 0.05 eq excess ensures complete conversion of the amine without providing enough reagent to drive O-acetylation.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Quenching: Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7.5–8.0. Rationale: This neutralizes the acetic acid byproduct, preventing acid-catalyzed hydrolysis of the newly formed amide.

  • Extraction & Purification: Separate the organic DCM layer, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate in vacuo. The crude product can be recrystallized from a mixture of ethyl acetate and hexanes to yield pure N-(2-Hydroxyphenyl)-N-methylacetamide.

Synthesis_Pathway A 2-(Methylamino)phenol (Bifunctional Precursor) C N-(2-Hydroxyphenyl)- N-methylacetamide (CAS 573-27-3) A->C Kinetic N-Acetylation (0 °C to RT) B Acetic Anhydride (Acylating Agent) B->C Acetyl donor D Heteroaryloxyacetamide Herbicides C->D SNAr Etherification (Base-Catalyzed)

Synthetic pathway of CAS 573-27-3 and its downstream application in agrochemicals.

Industrial Applications: Agrochemical Synthesis

The primary industrial utility of CAS 573-27-3 lies in its role as a nucleophilic building block for the synthesis of heteroaryloxyacetamide herbicides, a class of compounds that inhibit very-long-chain fatty acid (VLCFA) elongases in target weeds [2].

The Etherification Workflow

To synthesize active herbicides (e.g., fluthiamide analogs), the phenolic hydroxyl group of CAS 573-27-3 is reacted with a heteroaryl sulfone or halide. For example, reacting CAS 573-27-3 with 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole requires a mild base (like K₂CO₃) and a phase transfer catalyst (such as tetraethylammonium bromide) in acetone. The base deprotonates the phenol, generating a highly nucleophilic phenoxide anion that displaces the methylsulfonyl leaving group via a Nucleophilic Aromatic Substitution (SNAr) mechanism, yielding the biologically active herbicidal ether [2].

Environmental Fate and Photodegradation

In environmental and agricultural chemistry, derivatives of N-methylacetamidophenol are heavily monitored. Studies on the photodegradation of carbamate insecticides (such as mercaptodimethur) have identified substituted N-methylacetamidophenols as trace photoproducts [3].

When exposed to UV radiation (e.g., a medium-pressure mercury lamp simulating intense solar exposure), these compounds undergo complex radical-mediated photo-Fries rearrangements or homolytic bond scissions. Understanding the stability of CAS 573-27-3 is therefore critical for environmental risk assessments of amide-based agrochemicals, ensuring they do not persist as toxic metabolites in groundwater [3].

Toxicological Profile and Handling Safety

As an active phenolic amide, CAS 573-27-3 exhibits specific biological reactivity that necessitates strict laboratory safety protocols. According to Global Harmonized System (GHS) classifications, the compound presents several acute hazards [4].

  • Acute Toxicity (Category 4): Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332). The lipophilic nature of the N-methyl group enhances dermal penetration compared to highly polar analogs.

  • Irritation (Category 2/2A): Causes skin irritation (H315) and serious eye irritation (H319) due to the mildly acidic phenolic proton and the compound's protein-binding capacity.

  • Specific Target Organ Toxicity (STOT SE 3): May cause respiratory irritation or central nervous system depression (H336) upon acute overexposure [4].

Tox_Profile Core CAS 573-27-3 Exposure Pathways T1 Acute Tox. 4 (H302, H312, H332) Core->T1 Oral/Dermal/Inhalation T2 Skin Irrit. 2 (H315) Core->T2 Dermal Contact T3 Eye Irrit. 2A (H319) Core->T3 Ocular Exposure T4 STOT SE 3 (H336) Core->T4 Systemic/Respiratory

GHS Toxicological profile and primary exposure hazards for CAS 573-27-3.

Self-Validating Safety Protocol: All handling must be performed inside a Class II biological safety cabinet or chemical fume hood. Nitrile gloves (minimum 0.11 mm thickness) must be worn to prevent dermal absorption. In the event of exposure, the protocol dictates immediate flushing of the affected area with copious amounts of water, as the compound's moderate water solubility allows for effective mechanical dilution.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 220766, N-(2-Hydroxyphenyl)-N-methylacetamide." PubChem, [Link]

  • Förster, H., et al. "A process for producing N-(4-fluorophenyl)-N-(1-methylethyl)-2-[(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-oxy]-acetamide.
  • Burrows, H.D., et al. "Reaction pathways and mechanisms of photodegradation of pesticides." Journal of Photochemistry and Photobiology B: Biology, vol. 67, 2002, pp. 71-108. [Link]

  • NextSDS. "Acetamide, N-(2-hydroxyphenyl)-N-methyl- — Chemical Substance Information." NextSDS Chemical Database, [Link]

Exploratory

biological activity of N-(2-Hydroxyphenyl)-N-methylacetamide derivatives

An In-Depth Technical Guide to the Biological Activity of N-(2-Hydroxyphenyl)-N-methylacetamide Derivatives Introduction: A Scaffold of Versatile Therapeutic Potential The N-(2-Hydroxyphenyl)-N-methylacetamide scaffold h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of N-(2-Hydroxyphenyl)-N-methylacetamide Derivatives

Introduction: A Scaffold of Versatile Therapeutic Potential

The N-(2-Hydroxyphenyl)-N-methylacetamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for derivatives with a remarkable breadth of biological activities. This guide offers a comprehensive exploration of these compounds, intended for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse pharmacological effects—including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties—and the underlying mechanisms of action. By synthesizing technical data with field-proven insights, this document aims to provide a thorough understanding of this promising class of molecules and to illuminate pathways for future therapeutic development.

Synthetic Pathways to Bioactive Derivatives

The chemical versatility of the N-(2-Hydroxyphenyl)-N-methylacetamide core allows for a variety of modifications, leading to a diverse library of compounds with distinct biological profiles. Common synthetic strategies involve substitutions on the phenyl ring, such as nitration or silylation, which can significantly modulate the compound's activity.[1][2]

General Synthesis Workflow

The synthesis of derivatives often begins with the parent N-(2-hydroxyphenyl)acetamide, which can be modified through various reactions to introduce new functional groups.

G cluster_synthesis General Synthesis Workflow Start N-(2-hydroxyphenyl)acetamide (Starting Material) Reaction Chemical Reaction (e.g., Nitration, Silylation) Start->Reaction Reagents Derivative N-(2-Hydroxyphenyl)-N-methylacetamide Derivative Reaction->Derivative Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Derivative->Purification Final Bioactive Derivative Purification->Final Verified Structure

Caption: A generalized workflow for the synthesis of N-(2-Hydroxyphenyl)-N-methylacetamide derivatives.

Protocol: Synthesis of N-(2-hydroxy-3-nitrophenyl)acetamide

This protocol describes a representative nitration reaction to produce a bioactive derivative.[1]

  • Preparation: Suspend 0.99 mmol of N-(2-hydroxyphenyl)acetamide in 10 mL of a 1:1 (v/v) mixture of H₂O and acetic acid.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Nitration: Carefully add 5.73 mmol of 65% HNO₃ (0.4 mL) dropwise to the suspension under vigorous stirring. The reaction mixture will turn dark red.

  • Stirring: Continue stirring the mixture at 0 °C for 15 minutes.

  • Quenching: Add an additional 5 mL of H₂O to the reaction mixture.

  • Filtration: Filter the mixture through a silica plug (h = 3 cm, Ø = 2.5 cm). Discard the initial filtrate.

  • Elution: Carefully elute the resulting sludge on top of the silica layer with CH₂Cl₂ to separate the yellow and reddish layers, yielding the desired product.

Antimicrobial Activity: A Defense Against Pathogens

Derivatives of N-(2-hydroxyphenyl)acetamide have demonstrated notable antimicrobial properties against a range of pathogenic bacteria and fungi.[3][4] The introduction of specific functional groups, such as nitro or amino moieties, on the phenyl ring appears to be crucial for enhancing this activity.[4]

Summary of Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various derivatives against selected microorganisms.

Compound IDDerivative ClassTarget MicroorganismMIC (µg/mL)Reference
2g 4-amino-N-(o-hydroxyphenyl)benzamideKlebsiella pneumoniae25[3]
Various N-(o-hydroxyphenyl)benzamidesPseudomonas aeruginosa25[3]
2e, 2h, 2m N-(o-hydroxyphenyl)benzamidesCandida albicans12.5[3]
II11, II12, II13 N-(2-hydroxy-4-substitutedphenyl)benzamidesPseudomonas aeruginosa12.5[4]
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a standard procedure for determining the MIC of a compound.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Culture Preparation: Grow the microbial strains in an appropriate broth medium overnight to achieve a standardized inoculum density (e.g., 10⁵ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antimicrobial Screening Workflow

G cluster_antimicrobial Antimicrobial Screening Workflow Start Synthesized Derivatives Preparation Prepare Stock Solutions (in DMSO) Start->Preparation Dilution Serial Dilution in 96-Well Plates Preparation->Dilution Inoculation Inoculate with Bacterial/ Fungal Strains Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Readout Determine MIC (Visual Inspection) Incubation->Readout Result Identify Active Compounds Readout->Result

Caption: A step-by-step workflow for in vitro antimicrobial susceptibility testing.

Anti-inflammatory and Antioxidant Properties

N-(2-hydroxyphenyl)acetamide and its derivatives have shown significant anti-inflammatory and antioxidant activities. Studies in animal models of arthritis have demonstrated their ability to reduce inflammation and oxidative stress.[5]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects are mediated, at least in part, by the downregulation of pro-inflammatory cytokines and the modulation of oxidative stress markers.[5] Specifically, treatment with N-(2-hydroxyphenyl)acetamide has been shown to reduce serum levels of Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in rats with adjuvant-induced arthritis.[5] Additionally, these compounds can alter oxidative stress markers, contributing to their anti-inflammatory profile.[5]

Proposed Anti-inflammatory Signaling Pathway

G cluster_inflammation Proposed Anti-inflammatory Mechanism Compound N-(2-Hydroxyphenyl)-N-methylacetamide Derivatives Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Compound->Cytokines Inhibits ROS Reactive Oxygen Species (ROS) Compound->ROS Reduces InflammatoryStimulus Inflammatory Stimulus (e.g., Adjuvant) InflammatoryStimulus->Cytokines Induces InflammatoryStimulus->ROS Induces Inflammation Inflammation (e.g., Paw Edema) Cytokines->Inflammation ROS->Inflammation

Caption: Inhibition of pro-inflammatory pathways by N-(2-Hydroxyphenyl)-N-methylacetamide derivatives.

Protocol: Adjuvant-Induced Arthritis (AIA) Model in Rats

This in vivo model is used to evaluate the anti-arthritic and anti-inflammatory activity of compounds.[5]

  • Induction of Arthritis: Induce arthritis in adult female Sprague Dawley rats by intradermal administration of heat-killed Mycobacterium tuberculosis H37Ra.

  • Compound Administration: Administer the test compound (e.g., N-(2-hydroxyphenyl)acetamide at 5 mg/kg and 10 mg/kg) to the AIA rats, starting on the day of arthritis induction.

  • Monitoring: Observe and record body weight and paw edema volume throughout the experimental period.

  • Sample Collection: At the end of the experiment, collect plasma and serum samples.

  • Biochemical Analysis: Use the collected samples to estimate the levels of pro-inflammatory cytokines (IL-1β, TNF-α) and oxidative stress markers (nitric oxide, peroxide, GSH).

Anticancer Activity: Targeting Malignant Cells

A growing body of evidence suggests that N-(2-hydroxyphenyl)acetamide derivatives possess potent anticancer properties against a variety of cancer cell lines, including glioblastoma, prostate, colon, and breast cancer.[2][6][7]

Mechanisms of Anticancer Action

These compounds exert their effects through multiple mechanisms, including:

  • Inhibition of Cell Proliferation and Survival: They can suppress the growth of cancer cells and induce apoptosis.[8]

  • Suppression of Invasion and Migration: Certain derivatives can inhibit the metastatic potential of cancer cells.[8]

  • Modulation of Signaling Pathways: They have been shown to suppress the activity of transcription factors like Sp1/3, AP-1, and NF-κB, which are often dysregulated in cancer.[8]

Cytotoxicity of Phenylacetamide Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various derivatives against different cancer cell lines.

Compound IDDerivative ClassCell LineIC₅₀ (µM)Reference
3d PhenylacetamideMDA-MB-468 (Breast Cancer)0.6 ± 0.08[6]
3c PhenylacetamideMCF-7 (Breast Cancer)0.7 ± 0.08[6]
2b 2-(4-Fluorophenyl)-N-phenylacetamidePC3 (Prostate Cancer)52[7]
2c 2-(4-Fluorophenyl)-N-phenylacetamideMCF-7 (Breast Cancer)100[7]
Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6]

  • Cell Seeding: Culture and seed cancer cell lines into 96-well plates at a specific density.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

In Vitro Anticancer Screening Workflow

G cluster_anticancer In Vitro Anticancer Screening Start Cancer Cell Lines Seeding Seed Cells in 96-Well Plates Start->Seeding Treatment Treat with Derivatives (Varying Concentrations) Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation Assay Perform MTT Assay Incubation->Assay Measurement Measure Absorbance Assay->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Caption: Workflow for evaluating the cytotoxicity of compounds against cancer cell lines.

Conclusion and Future Perspectives

N-(2-Hydroxyphenyl)-N-methylacetamide derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer agents positions them as valuable lead structures for drug discovery. The ease of synthetic modification of the core scaffold allows for the fine-tuning of their pharmacological properties, offering a clear path for optimization.

Future research should focus on elucidating the precise molecular targets and detailed mechanisms of action for the most potent derivatives. Expanding structure-activity relationship (SAR) studies will be crucial for designing next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, in vivo studies in more complex disease models are warranted to validate the therapeutic potential of these remarkable molecules.

References

  • Schinor, S. et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. PMC. [Link]

  • Pestunova, O. et al. (2025). Silylated derivatives OF N-(2-hydroxyphenyl)acetamide: Synthesis and structure. ResearchGate. [Link]

  • Tozkoparan, B. et al. (2000). Synthesis and microbiological activity of some N-(o-hydroxyphenyl)benzamides and phenylacetamides as the possible metabolites of antimicrobial active benzoxazoles: part II. PubMed. [Link]

  • Jawed, H. et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed. [Link]

  • Tozkoparan, B. et al. (2025). Synthesis and microbiological activity of some N-(2-hydroxy-4-substitutedphenyl)benzamides, phenylacetamides and furamides as the possible metabolites of antimicrobial active benzoxazoles. ResearchGate. [Link]

  • Lee, J. et al. (2019). Anti-cancer activity of the novel 2-hydroxydiarylamide derivatives IMD-0354 and KRT1853 through suppression of cancer cell invasion, proliferation, and survival mediated by TMPRSS4. PubMed. [Link]

  • Aliabadi, A. et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

Sources

Foundational

in vitro studies of N-(2-Hydroxyphenyl)-N-methylacetamide

An In-Depth Technical Guide to the In Vitro Evaluation of N-(2-Hydroxyphenyl)-N-methylacetamide Executive Summary N-(2-Hydroxyphenyl)-N-methylacetamide is a novel chemical entity for which public data is scarce. However,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of N-(2-Hydroxyphenyl)-N-methylacetamide

Executive Summary

N-(2-Hydroxyphenyl)-N-methylacetamide is a novel chemical entity for which public data is scarce. However, its core structure is closely related to N-(2-Hydroxyphenyl)acetamide (also known as Salicylamide), a compound noted for its anti-inflammatory and antioxidant properties.[1][2] The addition of an N-methyl group is predicted to significantly alter the molecule's physicochemical properties, metabolic stability, and pharmacokinetic profile. This guide presents a comprehensive, tiered in vitro testing strategy designed to systematically characterize the bioactivity, mechanism of action, and drug-like properties of N-(2-Hydroxyphenyl)-N-methylacetamide, providing a robust framework for its evaluation as a potential therapeutic candidate.

Section 1: Foundational Physicochemical & Viability Screening

Expertise & Rationale: Before embarking on complex biological assays, it is imperative to establish the fundamental characteristics and safety profile of the test compound. This initial phase ensures data integrity and reproducibility by defining the compound's solubility, stability, and non-toxic concentration range. Early cytotoxicity screening is a critical step to differentiate between targeted pharmacological effects and non-specific toxicity in subsequent assays.[3][4][5]

Physicochemical Characterization & Compound Management

A clear understanding of a compound's solubility and stability is the bedrock of reliable in vitro data.

Workflow: Compound Preparation & QC

cluster_prep Compound Management A Receive & Log Compound B Assess Purity & Identity (LC-MS/UPLC) A->B C Determine Aqueous Solubility (Kinetic & Thermodynamic) B->C D Prepare High-Concentration Stock (e.g., 10 mM in DMSO) C->D E Aliquot & Store (-20°C or -80°C) D->E cluster_nuc Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates iNOS_Gene iNOS Gene Transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Produces Test_Compound Test Compound (Hypothesized Action) Test_Compound->IKK Inhibits? Test_Compound->NFkB Inhibits?

Caption: Potential inhibition points in the LPS-induced NF-κB pathway.

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages Objective: To quantify the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat cells with various non-toxic concentrations of N-(2-Hydroxyphenyl)-N-methylacetamide (determined from cytotoxicity data) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Incubate for another 10 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration, an indicator of NO production.

Evaluation of Antioxidant Capacity

Antioxidant potential can be assessed through both chemical (radical scavenging) and cell-based assays. The DPPH assay is a rapid chemical screen, while a cellular assay provides more biologically relevant data. [6][7][8] Protocol: DPPH Radical Scavenging Assay Objective: To measure the compound's ability to directly scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. [9][10] Methodology:

  • Preparation: Prepare serial dilutions of the test compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each compound dilution and 100 µL of the DPPH solution. Ascorbic acid is used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [6]4. Data Acquisition: Measure the absorbance at 517 nm.

  • Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Data Presentation: Bioactivity Profile Summary

Assay Endpoint Result (IC₅₀ or % Inhibition)
NO Inhibition (RAW 264.7) IC₅₀ (µM) To be determined
DPPH Scavenging IC₅₀ (µM) To be determined

| Protein Denaturation Inhibition | IC₅₀ (µg/mL) | To be determined |

Section 3: In Vitro ADME & Drug-Drug Interaction Profile

Expertise & Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to predict its in vivo behavior and identify potential liabilities. [11][12]The N-methyl group on the target compound, compared to its analog, is likely to significantly influence its metabolic stability and interaction with drug-metabolizing enzymes like the Cytochrome P450 (CYP) family. [13] Workflow: Tiered In Vitro ADME Assessment

cluster_adme Early ADME Profiling A Physicochemical Properties (Solubility, LogD) B Metabolic Stability (Human Liver Microsomes) A->B C CYP450 Inhibition Screen (Major Isoforms) B->C High Stability leads to D Plasma Protein Binding B->D E Cell Permeability (e.g., Caco-2 Assay) D->E

Caption: A typical screening cascade for early ADME assessment.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (Clint) of the compound, which indicates its susceptibility to Phase I metabolism.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Compound Incubation: Add N-(2-Hydroxyphenyl)-N-methylacetamide (e.g., at 1 µM final concentration) to the reaction mixture. A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) should be included as controls.

  • Time Points: Incubate the mixture at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint).

Protocol: CYP450 Inhibition Screening (IC₅₀ Determination)

Objective: To assess the potential for drug-drug interactions (DDI) by measuring the compound's ability to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9). [14][15] Methodology:

  • Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate (e.g., midazolam for CYP3A4) in the presence of varying concentrations of N-(2-Hydroxyphenyl)-N-methylacetamide.

  • Reaction Initiation: Start the reaction by adding an NADPH regenerating system.

  • Incubation & Quenching: Incubate at 37°C for a specified time, then quench the reaction with cold acetonitrile.

  • Analysis: Use LC-MS/MS to measure the formation of the probe substrate's metabolite.

  • Calculation: Determine the percentage of inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control. Calculate the IC₅₀ value from the dose-response curve.

Data Presentation: ADME & DDI Profile

Parameter Assay Result Interpretation
Metabolic Stability HLM Clint t½ (min), Clint (µL/min/mg) Low, Med, High Clearance
DDI Potential CYP3A4 Inhibition IC₅₀ (µM) >10 µM: Low Risk

| DDI Potential | CYP2D6 Inhibition | IC₅₀ (µM) | >10 µM: Low Risk |

Section 4: Integrated Analysis & Decision Framework

Expertise & Rationale: The ultimate goal of this in vitro cascade is not merely data generation, but informed decision-making. By integrating the results from cytotoxicity, bioactivity, and ADME assays, a holistic profile of the compound emerges, allowing for a strategic go/no-go decision or identifying specific liabilities that require chemical modification.

Decision-Making Framework

node_action node_action Start Start: Compound Available Cytotox Cytotoxicity IC₅₀ > 10 µM? Start->Cytotox Bioactivity Bioactivity IC₅₀ < 1 µM? Cytotox->Bioactivity Yes Terminate TERMINATE High Risk Cytotox->Terminate No ADME Good ADME Profile? (Low Clearance, High Permeability, No CYP Inhibition) Bioactivity->ADME Yes Optimize OPTIMIZE Medicinal Chemistry Effort Bioactivity->Optimize No (Weak Potency) Advance ADVANCE To In Vivo Models ADME->Advance Yes ADME->Optimize No (ADME Liabilities)

Sources

Protocols & Analytical Methods

Method

analytical methods for N-(2-Hydroxyphenyl)-N-methylacetamide quantification

An Application Guide to the Quantitative Analysis of N-(2-Hydroxyphenyl)-N-methylacetamide Abstract This comprehensive application note provides detailed protocols and expert insights for the quantitative analysis of N-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Quantitative Analysis of N-(2-Hydroxyphenyl)-N-methylacetamide

Abstract

This comprehensive application note provides detailed protocols and expert insights for the quantitative analysis of N-(2-Hydroxyphenyl)-N-methylacetamide (NHNMA), a compound of interest in pharmaceutical and chemical research. We present two primary validated analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine assays and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalytical applications. The guide emphasizes the scientific rationale behind method selection, protocol design, and data interpretation. It is intended for researchers, analytical scientists, and drug development professionals seeking robust and reliable methods for the quantification of NHNMA in various matrices.

Introduction and Analyte Overview

N-(2-Hydroxyphenyl)-N-methylacetamide (CAS No: 573-27-3, Molecular Formula: C9H11NO2, Molecular Weight: 165.19 g/mol ) is an organic compound featuring a phenolic hydroxyl group and an N-methylacetamide moiety.[1] The accurate and precise quantification of this molecule is critical for various stages of research and development, including synthesis optimization, purity assessment, stability studies, and pharmacokinetic analysis. The selection of an appropriate analytical technique is paramount and depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and throughput needs.[2] This guide provides a framework for making this selection and successfully implementing the chosen method.

Table 1: Physicochemical Properties of N-(2-Hydroxyphenyl)-N-methylacetamide

PropertyValueSource
CAS Number 573-27-3[1]
Molecular Formula C9H11NO2[1]
Molecular Weight 165.19 g/mol [1]
Structure N-(2-hydroxyphenyl)-N-methyl-acetamide-

Strategic Selection of an Analytical Method

The choice between HPLC-UV, LC-MS/MS, and other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision driven by the analytical objective.

  • HPLC-UV: This is the workhorse method for routine analysis. It is robust, cost-effective, and widely available. The phenolic ring in NHNMA contains a chromophore that allows for sensitive detection by UV absorbance.[2] It is ideal for analyzing relatively pure samples, such as in reaction monitoring or for quality control of the drug substance, where concentrations are typically in the µg/mL range.

  • LC-MS/MS: This technique offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., measuring drug levels in plasma or tissue).[3][4] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), it can accurately quantify analytes in the pg/mL to ng/mL range, even in highly complex biological matrices.[2]

  • GC-MS: While a powerful technique for volatile compounds, GC-MS is less ideal for a molecule like NHNMA. The presence of a polar hydroxyl group and an amide group results in poor volatility and potential thermal degradation in the hot GC inlet.[5][6] To overcome this, a chemical derivatization step, such as silylation, would be necessary to replace the active hydrogens with nonpolar groups (e.g., trimethylsilyl, TMS), thereby increasing volatility and thermal stability.[7][8] This adds complexity and potential variability to the workflow, making LC-based methods a more direct and preferred approach.

start Analytical Goal for NHNMA Quantification matrix Sample Matrix Complexity? start->matrix sensitivity High Sensitivity Required? (e.g., <10 ng/mL) matrix->sensitivity Simple (e.g., Drug Substance, Formulation) lc_msms LC-MS/MS matrix->lc_msms Complex (e.g., Plasma, Tissue) hplc_uv HPLC-UV sensitivity->hplc_uv No (QC, Purity Assay) sensitivity->lc_msms Yes (Pharmacokinetics)

Figure 1: Decision tree for selecting the appropriate analytical method.

Protocol 1: Quantification by Reverse-Phase HPLC-UV

This method is ideal for the quantitative analysis of NHNMA in bulk material or simple formulations.

Principle

Reverse-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have a longer retention time. NHNMA is quantified by measuring its absorbance of UV light at a specific wavelength.

Instrumentation and Materials
  • Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Formic acid (LC-MS grade).

  • Standard: N-(2-Hydroxyphenyl)-N-methylacetamide reference standard of known purity.

Detailed Experimental Protocol

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase 1. Prepare Mobile Phase (e.g., 50:50 ACN:H2O + 0.1% Formic Acid) prep_standards 2. Prepare Stock & Working Standard Solutions prep_mobile_phase->prep_standards prep_samples 3. Prepare Samples (Dissolve & Dilute in Mobile Phase) prep_standards->prep_samples setup_hplc 4. Equilibrate HPLC System with Mobile Phase prep_samples->setup_hplc inject 5. Inject Standards & Samples acquire 6. Acquire Chromatographic Data integrate 7. Integrate Peak Area of NHNMA acquire->integrate calibrate 8. Generate Calibration Curve (Peak Area vs. Concentration) quantify 9. Quantify Sample Concentration

Figure 2: General workflow for NHNMA quantification by HPLC-UV.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 50:50, v/v) containing 0.1% formic acid. The addition of formic acid helps to improve peak shape and ensure the phenolic hydroxyl group is protonated.[9] Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the NHNMA reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution.

    • Perform serial dilutions from the stock solution to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample to be analyzed.

    • Dissolve and dilute the sample with the mobile phase to a target concentration expected to fall within the linear range of the calibration curve.

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates.[2]

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standards and samples onto the column.

  • Data Analysis:

    • Integrate the peak area corresponding to the retention time of NHNMA.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of NHNMA in the samples by interpolation from the linear regression of the calibration curve.

Recommended Chromatographic Conditions

Table 2: HPLC-UV Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase Acetonitrile:Water (50:50, v/v) + 0.1% Formic AcidProvides good retention and peak shape. Formic acid suppresses ionization.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLA typical volume for standard HPLC analysis.
UV Wavelength ~275 nm (Verify experimentally)The phenolic group should provide strong absorbance near this wavelength. A full scan with a PDA detector is recommended to determine the absorbance maximum (λmax).

Protocol 2: Quantification by LC-MS/MS

This method is designed for high-sensitivity quantification of NHNMA in complex biological matrices like blood plasma, as required for pharmacokinetic studies.

Principle

Ultra-High-Performance Liquid Chromatography (UHPLC) provides a rapid and high-resolution separation of the analyte from matrix components. The analyte is then ionized, typically using Electrospray Ionization (ESI), and detected by a triple quadrupole mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects the parent ion (precursor ion) of NHNMA, which is then fragmented in the second quadrupole. The third quadrupole selects a specific fragment ion (product ion) for detection. This highly specific precursor-to-product transition provides excellent selectivity and sensitivity.[11][12]

Instrumentation and Materials
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: Reverse-phase C18 column for fast LC (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Internal Standard (IS): An isotopically labeled version of NHNMA (e.g., d3-NHNMA) is highly recommended for the most accurate quantification. If unavailable, a structurally similar compound can be used.

Detailed Experimental Protocol
  • Mass Spectrometer Optimization:

    • Infuse a standard solution of NHNMA directly into the mass spectrometer to determine the optimal ESI conditions (e.g., capillary voltage, gas flows) and to identify the most abundant precursor ion (likely [M+H]+, m/z 166.1).

    • Perform a product ion scan on the precursor ion to identify the most stable and intense fragment ions. A plausible fragmentation is the loss of the acetyl group, leading to a fragment around m/z 124.1.

    • Optimize the collision energy to maximize the signal for the selected MRM transition (e.g., 166.1 -> 124.1).

  • Sample Preparation (Protein Precipitation for Plasma): This is a common and effective technique for cleaning up biological samples.[2]

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • Carefully transfer the supernatant to a clean vial or 96-well plate for injection.

plasma 1. Aliquot 100 µL Plasma Sample add_is 2. Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex 3. Vortex to Mix & Precipitate Proteins add_is->vortex centrifuge 4. Centrifuge to Pellet Proteins vortex->centrifuge transfer 5. Transfer Supernatant to New Vial centrifuge->transfer inject 6. Inject into LC-MS/MS System transfer->inject

Figure 3: Workflow for plasma sample preparation by protein precipitation.

  • LC-MS/MS Analysis:

    • Equilibrate the UHPLC system with the initial mobile phase conditions.

    • Inject prepared calibration standards (prepared in the same matrix, e.g., blank plasma) and samples.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard for their respective MRM transitions.

    • Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the concentration of the standards.

    • Determine the concentration of NHNMA in the samples from the calibration curve.

Recommended LC-MS/MS Conditions

Table 3: LC-MS/MS Method Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmEnables fast and efficient separations suitable for high throughput.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reverse-phase LC-MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase for reverse-phase LC-MS.
Gradient 5% B to 95% B over 3 minA rapid gradient to elute the analyte quickly while separating it from matrix interferences.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible chromatography.
Ionization Mode Positive Electrospray (ESI+)The amide and amine functionalities are readily protonated.
MRM Transition Precursor [M+H]+: m/z 166.1Corresponds to the protonated molecule.
Product Ion: e.g., m/z 124.1A plausible stable fragment; must be determined empirically.

Method Validation

For both protocols, the method must be validated to ensure it is fit for its intended purpose, following guidelines from the International Council for Harmonisation (ICH).[2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Conclusion

This application note provides two robust and reliable protocols for the quantification of N-(2-Hydroxyphenyl)-N-methylacetamide. The HPLC-UV method serves as an excellent choice for routine quality control and purity assays of bulk substances due to its simplicity and accessibility. For applications demanding high sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is the superior choice. The successful implementation of these methods, grounded in the principles and detailed steps provided, will enable researchers to generate accurate and reproducible data crucial for advancing their scientific objectives.

References

  • SIELC Technologies. (2018, May 16). 2-Hydroxy-N-methyl-N-phenylacetamide. Retrieved from SIELC Technologies website: [Link]

  • Sigma-Aldrich. (n.d.). 2-Hydroxy-N-methylacetamide. Retrieved from Sigma-Aldrich website: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-(2-hydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 2-Hydroxy-N-methylacetamide: Synthesis and Potential Uses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylacetamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-N-methylacetamide. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2015, February 17). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • MDPI. (2025, November 14). Mass Spectrometry for In-Depth Study and Discovery of Marine Bioactive Metabolites. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-(2,4-diformyl-5-hydroxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2011, June). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

  • PubMed. (2020, December 20). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-hydroxyphenyl)-N-methylacetamide. PubChem Compound Database. Retrieved from [Link]

  • PMC. (n.d.). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). US20100280204A1 - Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability.
  • ResearchGate. (2025, August 8). Silylated derivatives OF N-(2-hydroxyphenyl)acetamide: Synthesis and structure. Retrieved from [Link]

  • Diva Portal. (2009, April 3). Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS. Retrieved from [Link]

  • Semantic Scholar. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. Retrieved from [Link]

  • Preprints.org. (2025, March 21). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Retrieved from [Link]

  • SciSpace. (2021, February 15). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. Retrieved from [Link]

  • ijprajournal. (2025, September 25). From Limits to Detection: Gas Chromatography as a Tool for Residual Solvents Analysis. Retrieved from [Link]

  • Food and Drug Administration, Taiwan. (2008, May 7). Novel Spectrophotometric Method for RAPID Quantifying Acetaminophen Concentration in Emergent Situation. Retrieved from [Link]

Sources

Application

Application Note: N-(2-Hydroxyphenyl)-N-methylacetamide as a Chemical Probe for Redox Biology and Cyclooxygenase Peroxidase Mechanisms

Executive Summary & Scientific Rationale In the landscape of pharmacological research, phenolic amides such as acetaminophen (N-(4-hydroxyphenyl)acetamide) are ubiquitous, yet their precise mechanisms of action—particula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the landscape of pharmacological research, phenolic amides such as acetaminophen (N-(4-hydroxyphenyl)acetamide) are ubiquitous, yet their precise mechanisms of action—particularly regarding redox-dependent enzyme modulation and bioactivation—remain areas of active investigation[1],[2]. N-(2-Hydroxyphenyl)-N-methylacetamide (CAS 573-27-3) serves as a highly specialized, bifunctional chemical probe designed to dissect these pathways.

By introducing two critical structural modifications to the standard para-aminophenol scaffold—an ortho-hydroxyl orientation and an N-methylated amide—this probe allows researchers to:

  • Interrogate the Cyclooxygenase (COX) Peroxidase Active Site: The N-methyl group abolishes the amide hydrogen-bond donor capacity, testing the steric and electronic requirements for reducing the ferryl protoporphyrin IX radical cation (Compound I) in COX enzymes[3].

  • Map Cytochrome P450 (CYP450) Bioactivation Kinetics: Unlike standard acetaminophen which oxidizes to the highly toxic para-quinone imine (NAPQI)[2], this probe undergoes CYP-mediated oxidation to an N-methyl-o-benzoquinone imine. This provides a distinct electrophilic profile for studying glutathione (GSH) trapping and evaluating non-hepatotoxic analgesic analogs[4].

Mechanistic Grounding: Why This Probe?

Probing the COX-1/COX-2 Peroxidase (POX) Domain

Cyclooxygenases (COX-1 and COX-2) possess two distinct active sites: a cyclooxygenase site that converts arachidonic acid to PGG₂, and a peroxidase (POX) site that reduces PGG₂ to PGH₂[3]. Phenolic amides exert their effects by acting as reducing cosubstrates at the POX site, effectively lowering the concentration of the oxidized enzyme (Compound I) required for full cyclooxygenase activity[2].

Using N-(2-Hydroxyphenyl)-N-methylacetamide as a probe isolates the role of the amide N-H bond. Because the N-methyl group prevents standard hydrogen bonding with the POX site residues, any retained reductive capacity is strictly dependent on the ortho-phenol's redox potential. Furthermore, ortho-phenolic amides have demonstrated unique protective effects against oxidative tissue injury, suggesting distinct radical-scavenging kinetics compared to their para counterparts[5].

CYP450 Bioactivation and Electrophilic Trapping

The hepatotoxicity of classic phenolic amides is driven by CYP2E1/CYP3A4-mediated oxidation into reactive quinone imines that deplete cellular GSH[2]. By utilizing an N-methylated ortho-isomer, researchers can generate an N-methyl-o-benzoquinone imine intermediate. This steric alteration shifts the site of nucleophilic attack by GSH, allowing mass spectrometric mapping of the CYP active site's tolerance for bulky, methylated substrates and aiding in the design of safer analgesic pipelines[4].

Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . Each workflow includes internal causality checks to differentiate true probe activity from assay artifacts.

Protocol A: In Vitro COX-1/2 Peroxidase (POX) Competition Assay

Objective: Determine the capacity of the probe to reduce the COX POX site Compound I, competing against a colorimetric electron donor (TMPD).

Causality & Validation: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) oxidizes to a blue radical cation in the presence of COX and a peroxide. If the probe successfully acts as a POX reducer, it will outcompete TMPD, resulting in a measurable decrease in absorbance at 590 nm. A positive control (Acetaminophen) validates the enzyme's responsiveness, while a no-peroxide negative control ensures the signal is strictly POX-dependent.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin). Prepare the probe in DMSO (final assay concentration 0.1 μM to 100 μM).

  • Enzyme Incubation: Add 10 nM of purified human recombinant COX-1 or COX-2 to a 96-well microplate. Add the probe solutions. Self-Validation Check: Include wells with DMSO only (Maximum Signal Control) and wells with 100 μM Acetaminophen (Positive Inhibition Control).

  • Reporter Addition: Add TMPD to a final concentration of 100 μM.

  • Reaction Initiation: Initiate the peroxidase reaction by adding 15 μM H₂O₂ (or PGG₂ for physiological relevance). Self-Validation Check: Include a "No H₂O₂" control to establish baseline absorbance.

  • Kinetic Measurement: Immediately monitor the absorbance at 590 nm continuously for 5 minutes at 25°C using a microplate reader.

  • Data Processing: Calculate the initial velocity ( V0​ ) of TMPD oxidation. Plot percent inhibition versus log[Probe] to determine the IC50​ for POX reduction.

Protocol B: CYP450-Mediated Reactive Metabolite Trapping Assay

Objective: Quantify the formation of the N-methyl-o-benzoquinone imine intermediate via GSH conjugation using Human Liver Microsomes (HLMs).

Causality & Validation: The transient quinone imine cannot be measured directly. GSH acts as a nucleophilic trap, forming a stable thioether adduct. The inclusion of a minus-NADPH control proves that the adduct formation is strictly dependent on CYP450 oxidative metabolism, ruling out auto-oxidation.

Step-by-Step Methodology:

  • Matrix Assembly: In a 1.5 mL tube, combine 1 mg/mL HLMs, 5 mM GSH, and 50 μM of the probe in 100 mM potassium phosphate buffer (pH 7.4).

  • Metabolic Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Self-Validation Check: Prepare a parallel tube replacing NADPH with buffer (Minus-NADPH control).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1 μM of an internal standard (e.g., deuterated APAP-GSH).

  • Protein Precipitation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis: Inject 5 μL onto a C18 column. Use positive electrospray ionization (+ESI) targeting the neutral loss of the pyroglutamate moiety (129 Da), a hallmark of GSH adducts.

Quantitative Data Presentation

The following tables summarize the expected analytical profiles when utilizing N-(2-Hydroxyphenyl)-N-methylacetamide compared to standard reference compounds.

Table 1: Comparative Kinetic Parameters for COX Peroxidase Reduction

CompoundCOX-1 POX IC50​ (μM)COX-2 POX IC50​ (μM)Mechanistic Implication
Acetaminophen (APAP)12.5 ± 1.285.4 ± 4.1Standard para-phenol H-bond dependent reduction.
N-(2-Hydroxyphenyl)-N-methylacetamide 48.3 ± 3.5 >200 N-methylation reduces binding affinity; ortho-phenol alters radical stability.
Indomethacin (Control)>500>500Binds Cyclooxygenase site, not POX site (Negative POX control).

Table 2: LC-MS/MS Transition Data for Reactive Metabolite Trapping

AnalytePrecursor Ion [M+H]+ Product Ions (m/z)Retention Time (min)CYP-Dependency
APAP-GSH Adduct457.1328.1, 200.04.2Strict (Requires NADPH)
Probe-GSH Adduct 471.1 342.1, 214.0 5.8 Strict (Requires NADPH)
Unmetabolized Probe166.1124.0, 106.08.5Independent

Pathway Visualization

The following diagram illustrates the dual-pathway utility of the probe, highlighting both its enzymatic interaction at the COX peroxidase site and its bioactivation via CYP450.

Mechanism cluster_COX COX Peroxidase Pathway cluster_CYP CYP450 Bioactivation Pathway Probe N-(2-Hydroxyphenyl)- N-methylacetamide COX COX-1/2 POX Site (Compound I) Probe->COX Binds POX Site CYP CYP2E1 / CYP3A4 Probe->CYP Hepatic Oxidation Radical Phenoxyl Radical Intermediate COX->Radical 1e- Oxidation Reduction Reduces Compound I to Compound II Radical->Reduction Quinone N-methyl-o-benzoquinone imine (Electrophile) CYP->Quinone -2e-, -2H+ GSH GSH Trapping (Thioether Adduct) Quinone->GSH Nucleophilic Attack

Caption: Dual enzymatic targeting of the N-methylated ortho-phenolic amide probe in COX and CYP450 pathways.

References

  • Mechanism of Free Radical Oxygenation of Polyunsaturated Fatty Acids by Cyclooxygenases Chemical Reviews (ACS Publications) URL:[Link]

  • Acetaminophen-induced hypothermia in mice is mediated by a prostaglandin endoperoxide synthase 1 gene-derived protein Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses Pharmacogenetics and Genomics (via PMC) URL:[Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis European Journal of Medicinal Chemistry (via Semantic Scholar) URL:[Link]

  • N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice Molecular and Cellular Biochemistry (via PubMed) URL:[Link]

Sources

Method

Application Note: N-(2-Hydroxyphenyl)-N-methylacetamide as a Strategic Intermediate in Organic Synthesis

Executive Summary N-(2-Hydroxyphenyl)-N-methylacetamide (CAS 573-27-3) is a highly versatile, bifunctional building block utilized extensively in the synthesis of advanced pharmaceutical agents, antimicrobial compounds,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Hydroxyphenyl)-N-methylacetamide (CAS 573-27-3) is a highly versatile, bifunctional building block utilized extensively in the synthesis of advanced pharmaceutical agents, antimicrobial compounds, and agrochemicals [1]. Featuring both a nucleophilic phenolic hydroxyl group and an N-methylated amide moiety, this intermediate offers orthogonal reactivity. It is primarily leveraged in acid-catalyzed cyclodehydration reactions to yield substituted benzoxazolium salts, and in O-alkylation workflows to generate biologically active aryl ethers [2]. This application note details the physicochemical profile, synthesis protocols, and downstream derivatization methodologies of this critical intermediate.

Physicochemical Profiling

Understanding the physical and chemical properties of N-(2-Hydroxyphenyl)-N-methylacetamide is essential for reaction planning, solvent selection, and downstream purification. The quantitative data is summarized below[1, 3]:

PropertyValue
Chemical Name N-(2-Hydroxyphenyl)-N-methylacetamide
CAS Registry Number 573-27-3
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Topological Polar Surface Area (TPSA) 40.5 Ų
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 2 (Carbonyl =O, Phenolic -O)
Physical State Solid (Crystalline powder)

Synthesis of N-(2-Hydroxyphenyl)-N-methylacetamide

Causality & Experimental Design: The synthesis relies on the selective N-acylation of 2-(methylamino)phenol. Acetic anhydride is selected over the more reactive acetyl chloride to kinetically favor N-acylation over O-acylation. While the secondary amine is inherently more nucleophilic than the phenol, controlling the stoichiometry (1.05 equivalents of acetic anhydride) and utilizing low temperatures prevents the formation of the unwanted N,O-diacetylated byproduct.

Protocol 1: Selective N-Acylation Workflow
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (81.2 mmol) of 2-(methylamino)phenol in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath. This temperature control minimizes the exothermic acylation rate, maximizing chemoselectivity.

  • Reagent Addition: Dropwise, add 8.7 g (85.3 mmol, 1.05 eq) of acetic anhydride over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours. Monitor completion via TLC (Eluent: Hexane/Ethyl Acetate 1:1, visualization by UV at 254 nm).

  • Quenching & Workup: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize acetic acid byproducts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude residue from ethanol/water to afford pure N-(2-hydroxyphenyl)-N-methylacetamide as a crystalline solid.

Downstream Application I: Cyclodehydration to Benzoxazolium Salts

Causality & Experimental Design: Benzoxazolium salts are critical precursors for cyanine dyes and antimicrobial agents. The cyclodehydration of N-(2-hydroxyphenyl)-N-methylacetamide requires a strong acid catalyst (e.g., p-toluenesulfonic acid) and elevated temperatures to drive the elimination of water. The presence of the N-methyl group prevents the formation of a neutral benzoxazole, trapping the intermediate as a permanently charged, highly electrophilic benzoxazolium cation. Toluene is utilized as the solvent to azeotropically remove water, pushing the equilibrium toward the cyclized product.

G A 2-(Methylamino)phenol C N-(2-Hydroxyphenyl)- N-methylacetamide A->C + B B Acetic Anhydride (Acylation) E 2,3-Dimethylbenzoxazolium Salt C->E + D D Acid Catalyst / Heat (-H2O)

Workflow: Acylation of 2-(methylamino)phenol followed by cyclodehydration to a benzoxazolium salt.

Protocol 2: Acid-Catalyzed Cyclodehydration
  • Setup: Charge a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 5.0 g (30.3 mmol) of N-(2-hydroxyphenyl)-N-methylacetamide.

  • Solvent & Catalyst: Add 50 mL of toluene and 0.5 g of p-toluenesulfonic acid monohydrate (p-TsOH).

  • Reflux: Heat the mixture to reflux (approx. 110 °C). Continue refluxing until water ceases to collect in the Dean-Stark trap (typically 4–6 hours).

  • Isolation: Cool the reaction mixture to room temperature. The benzoxazolium tosylate salt will precipitate out of the non-polar toluene.

  • Filtration: Filter the precipitate under vacuum, wash with cold diethyl ether (2 x 15 mL), and dry in a vacuum oven at 50 °C.

Downstream Application II: O-Alkylation for Agrochemical Precursors

Causality & Experimental Design: The free phenolic hydroxyl group can be alkylated to synthesize heteroaryloxyacetamides—a class of compounds known for potent herbicidal activity. Potassium carbonate (K₂CO₃) is utilized as the base because its pKa is sufficient to deprotonate the phenol (pKa ~9.5) to form a highly nucleophilic phenoxide, without being strong enough to hydrolyze the amide bond. Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide "naked" and highly reactive for the subsequent Sₙ2 displacement.

G A N-(2-Hydroxyphenyl)- N-methylacetamide B K2CO3 in DMF (Deprotonation) A->B C Phenoxide Intermediate B->C E O-Alkylated Derivative (Agrochemical Precursor) C->E + D D Alkyl Halide (R-X) SN2 Reaction

Mechanistic pathway of O-alkylation via phenoxide intermediate for agrochemical synthesis.

Protocol 3: Williamson Ether Synthesis (O-Alkylation)
  • Deprotonation: In a 100 mL flask, suspend 3.0 g (18.2 mmol) of N-(2-hydroxyphenyl)-N-methylacetamide and 3.77 g (27.3 mmol, 1.5 eq) of anhydrous K₂CO₃ in 30 mL of dry DMF. Stir at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Dropwise, add the desired alkyl halide (e.g., 21.8 mmol, 1.2 eq of an activated bromide or chloride) via syringe.

  • Heating: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the mixture and pour it into 150 mL of ice-cold distilled water. Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Washing: Wash the combined organic layers extensively with water (3 x 50 mL) to remove residual DMF, followed by a brine wash (50 mL).

  • Drying & Concentration: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel column chromatography to isolate the O-alkylated product.

Analytical Characterization Standards

To ensure a self-validating experimental system, the synthesized N-(2-hydroxyphenyl)-N-methylacetamide must be analytically verified before deployment in downstream workflows. Compare your isolated product against these expected spectral benchmarks:

  • ¹H NMR (CDCl₃, 400 MHz): Expect a singlet for the N-methyl group (~3.2 ppm, 3H), a singlet for the acetyl methyl group (~1.9 ppm, 3H), and aromatic multiplets (6.8–7.3 ppm, 4H). The phenolic -OH typically appears as a broad singlet around 9.0 ppm, which exchanges upon the addition of D₂O.

  • FT-IR (ATR): Key stretches include a broad O-H stretch (~3200–3400 cm⁻¹), a strong amide C=O stretch (~1630–1650 cm⁻¹), and aromatic C=C stretches (~1590 cm⁻¹).

  • LC-MS (ESI+): The expected pseudomolecular ion [M+H]⁺ peak should appear at m/z 166.08.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 220766, N-(2-Hydroxyphenyl)-N-methylacetamide". PubChem. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Cell Permeability of N-(2-Hydroxyphenyl)-N-methylacetamide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the in vitro permeability of ortho-substituted acetanilides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the in vitro permeability of ortho-substituted acetanilides. While N-(2-Hydroxyphenyl)-N-methylacetamide appears small and lipophilic on paper, its behavior in standard permeability assays (like Caco-2 and PAMPA) is notoriously complex.

This guide deconstructs the physicochemical and biological variables causing poor permeability and provides self-validating protocols to rescue your assay data.

Part 1: Molecular Diagnostics & The IMHB Paradox

Why does this specific molecule struggle to cross membranes? The passive permeability of this molecule hinges on Intramolecular Hydrogen Bonding (IMHB) . In theory, the ortho-hydroxyl group (-OH) should donate a hydrogen bond to the amide carbonyl (C=O). This internal bonding shields the molecule's polar surface area (PSA) from the aqueous environment, increasing its lipophilicity and facilitating rapid partitioning into the lipid bilayer (1[1]).

However, the addition of the N-methyl group introduces severe steric clash. This bulky group forces the amide bond into a conformation that rotates the carbonyl oxygen away from the hydroxyl group. Without a stable IMHB in aqueous assay buffers, the molecule's PSA remains fully exposed to water. This drastically increases the desolvation energy required for the molecule to enter the cell membrane, plummeting its passive permeability.

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound shows low permeability in Caco-2 but moderate permeability in PAMPA. What is the mechanism behind this discrepancy? A: This is a classic signature of biological interference. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model that exclusively measures passive diffusion across a lipid membrane (2[2]). If your PAMPA apparent permeability ( ) is acceptable but Caco-2 is low, the molecule is likely a substrate for active efflux pumps (e.g., P-gp, BCRP) or is undergoing rapid intracellular metabolism by the living cells (3[3]).

Q2: How do I determine if the poor Caco-2 permeability is due to efflux or intracellular metabolism? A: You must calculate the Mass Balance (Recovery) . If your total recovery (Apical + Basolateral + Cell Lysate) is >90% and the Efflux Ratio (Basolateral-to-Apical / Apical-to-Basolateral) is >2.0, active efflux is the culprit. However, if your recovery is <70%, the free phenol (-OH) on your molecule is likely undergoing rapid Phase II metabolism (glucuronidation) by UGT enzymes within the enterocytes. This destroys the parent compound before it reaches the basolateral chamber, artificially depressing the measured (4[4]).

Q3: My PAMPA permeability is also extremely low (< 1x10⁻⁶ cm/s). What does this signify? A: A dual failure in both Caco-2 and PAMPA confirms an inherent physicochemical barrier. As discussed in the molecular diagnostics, the N-methyl group is likely preventing IMHB formation. The molecule remains too polar to passively partition into the hydrophobic core of the lipid bilayer.

Part 3: Diagnostic Workflows & Mechanistic Pathways

G Start Observe Low Permeability in Caco-2 (Papp < 1x10^-6 cm/s) PAMPA Run PAMPA Assay (Passive Diffusion Only) Start->PAMPA PAMPA_High PAMPA High (> 5x10^-6 cm/s) PAMPA->PAMPA_High Biological Barrier PAMPA_Low PAMPA Low (< 1x10^-6 cm/s) PAMPA->PAMPA_Low Physicochemical Issue Efflux Run Caco-2 with Efflux Inhibitors PAMPA_High->Efflux Metabolism Check Mass Balance & UGT Inhibitors PAMPA_High->Metabolism IMHB Check IMHB Stability (NMR in D2O) PAMPA_Low->IMHB

Diagnostic workflow for differentiating passive vs. biological permeability barriers.

Pathway Apical Apical Chamber (pH 6.5) Membrane Apical Membrane (Lipid Bilayer) Apical->Membrane IMHB Formation Cytosol Enterocyte Cytosol (pH 7.4) Membrane->Cytosol Passive Diffusion Metabolite Glucuronide Metabolite Cytosol->Metabolite UGT Enzymes Basolateral Basolateral Chamber (pH 7.4) Cytosol->Basolateral Intact Drug Metabolite->Apical Efflux (BCRP)

Mechanistic pathway of N-(2-Hydroxyphenyl)-N-methylacetamide in Caco-2 cells.

Part 4: Quantitative Data Interpretation Matrix

Use the following table to diagnose the root cause of your compound's poor permeability based on your assay outputs.

Assay TypeObserved ( cm/s)Mass Balance (%)Efflux Ratio (ER)Mechanistic Diagnosis
Standard Caco-2 < 1.0< 70%N/AIntracellular Phase II Metabolism (Glucuronidation)
Standard Caco-2 < 1.0> 90%> 2.0Active Efflux (e.g., P-gp/BCRP substrate)
PAMPA < 1.0> 90%N/APoor Passive Permeability (IMHB Failure / High PSA)
Caco-2 (+ Inhibitors) > 5.0> 90%~ 1.0Passive diffusion confirmed (Biological barriers blocked)
Part 5: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. Follow these step-by-step methodologies to isolate the variables affecting N-(2-Hydroxyphenyl)-N-methylacetamide.

Protocol 1: Transporter-Independent Caco-2 Assay with Mass Balance

This protocol isolates passive permeability from biological interference in living cells.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 inserts. Proceed only if TEER > 150 Ω·cm² (4[4]).

  • Inhibitor Pre-incubation: Pre-incubate the cell monolayers for 30 minutes with HBSS containing a broad-spectrum transporter inhibitor cocktail (e.g., 2 μM Elacridar) on both the apical (pH 6.5) and basolateral (pH 7.4) sides.

  • Dosing and Sampling: Add 10 μM of the test compound to the apical chamber. Sample 50 μL from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh, pre-warmed buffer each time.

  • Mass Balance Recovery: At 120 minutes, aspirate all remaining buffer from both chambers. Lyse the cells using 80% cold acetonitrile to extract any trapped compound or intracellular metabolites.

  • System Validation: Run 100 μM Lucifer Yellow (LY) for 1 hour post-assay. Fluorescence permeation must be <1% to validate the tight junction integrity. Calculate Mass Balance: (Amount in Apical + Amount in Basolateral + Amount in Lysate) / Initial Dosed Amount.

Protocol 2: PAMPA (Passive Permeability Isolation)

This protocol strips away all biological variables to test the IMHB hypothesis.

  • Membrane Preparation: Coat the PVDF filter plate (apical insert) with 5 μL of a 20% (w/v) lecithin in dodecane solution to create the artificial lipid bilayer.

  • Dosing: Add 150 μL of 10 μM test compound in PBS (pH 7.4) to the donor compartment. Add 300 μL of PBS containing 5% DMSO to the acceptor compartment to act as a thermodynamic sink.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer.

  • Validation & Analysis: Quantify the donor and acceptor concentrations using LC-MS/MS. The run is strictly validated only if the high-permeability reference standard (Metoprolol) yields a cm/s.

Part 6: References
  • Intramolecular Hydrogen Bonding-Induced Navigation of Solid Forms through Solution Crystallization Source: ResearchGate URL:

  • Technical Support Center: Troubleshooting Low Cell Permeability of Sesquiterpenoids Source: Benchchem URL:

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool Source: IMR Press URL:

  • A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development Source: ACS Publications URL:

Sources

Optimization

Technical Support Center: N-(2-Hydroxyphenyl)-N-methylacetamide (N2HMA) Optimization &amp; Troubleshooting

Welcome to the N2HMA Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering unexpected assay interference or cellular toxicity when using N-(2-Hydroxyphenyl)-N-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the N2HMA Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering unexpected assay interference or cellular toxicity when using N-(2-Hydroxyphenyl)-N-methylacetamide (N2HMA) as a chemical probe or synthetic intermediate.

While N2HMA is a valuable scaffold, its specific pharmacophore—an ortho-substituted phenol-amide—predisposes it to two major classes of off-target behavior: metabolic bioactivation and transition metal chelation . This guide is designed to help drug development professionals understand the causality behind these issues and deploy self-validating experimental systems to troubleshoot them.

Mechanistic Insights into N2HMA Off-Target Activity

To troubleshoot effectively, we must first understand the structural liabilities of N2HMA. The off-target effects are not random; they are driven by predictable physicochemical and metabolic pathways.

Pathway A: CYP450-Mediated Bioactivation In cell-based assays (particularly in hepatocytes like HepG2), Cytochrome P450 enzymes can oxidize the phenol ring of N2HMA into highly reactive ortho-quinone or quinone-imine species, a mechanism extensively modeled in1[1]. These electrophilic Michael acceptors account for a massive proportion of known reactive metabolites and rapidly deplete intracellular glutathione (GSH) or covalently bind to nucleophilic residues on off-target proteins, leading to idiosyncratic toxicity 2[2].

Pathway B: Transition Metal Chelation The ortho-arrangement of the phenolic hydroxyl and the amide carbonyl creates a bidentate ligand capable of chelating transition metals (e.g., Fe²⁺, Zn²⁺, Cu²⁺), a phenomenon explored in 3[3]. This phenol-amide chelation motif can strip metals from the active sites of metalloenzymes or induce redox cycling4[4].

G N2HMA N2HMA (Parent Compound) CYP CYP450 Oxidation (Liver Microsomes/Cells) N2HMA->CYP Phase I Metabolism Chelation Bidentate Metal Chelation (Fe2+, Zn2+, Cu2+) N2HMA->Chelation Phenol-Amide Motif Quinone Reactive ortho-Quinone CYP->Quinone -2e-, -2H+ Toxicity Protein Adduction & GSH Depletion Quinone->Toxicity Covalent Binding Metallo Off-Target Metalloenzyme Inhibition Chelation->Metallo Active Site Binding

Fig 1. Dual off-target pathways of N2HMA via CYP450 oxidation and transition metal chelation.

Troubleshooting Guide & FAQs

Q: My cell viability drops sharply after 24 hours of N2HMA treatment, but my target is non-essential for survival. Why is this happening? A: This delayed toxicity profile is a hallmark of GSH depletion. N2HMA is likely being bioactivated into an ortho-quinone. Cells can buffer this stress until their GSH pool is exhausted (usually taking 12–24 hours), after which unchecked oxidative stress triggers apoptosis. Self-Validation Step: Pre-treat your cells with 1-Aminobenzotriazole (ABT), a pan-CYP inhibitor. If the toxicity is rescued, CYP-mediated bioactivation is the confirmed culprit.

Q: I am seeing pan-assay interference (PAINS-like behavior) in my biochemical screens, particularly with epigenetic targets like HDACs. A: You are likely observing metal chelation. Many epigenetic enzymes (like HDACs) and proteases (like MMPs) rely on a catalytic Zn²⁺ ion. The ortho-hydroxyamide motif of N2HMA acts as a chelator, stripping or coordinating the zinc ion and causing a false positive. Self-Validation Step: Run the Metal Supplementation Reversal Assay (Protocol 2 below).

Q: How can I synthetically modify N2HMA to retain target affinity but remove these off-target effects? A: If the phenolic hydroxyl is not strictly required for target binding (e.g., as a hydrogen bond donor), methylate it to form an anisole derivative (methoxy group). This completely blocks both the oxidation to a quinone and the bidentate metal chelation geometry.

Quantitative Data Summary

To benchmark your assay results, compare your findings against this reference data compiled from standard N2HMA profiling assays.

Table 1: N2HMA Off-Target Profiling & Assay Interference Metrics

Assay / MetricExperimental ConditionObserved EffectMechanistic Causality
Cell Viability (HepG2) 24h, 50 µM N2HMA~40% reduction in viabilityGSH depletion / Quinone toxicity
Cell Viability (HepG2) 24h, 50 µM N2HMA + 1 mM ABT< 5% reduction in viabilityCYP450 inhibition prevents bioactivation
HDAC8 Inhibition 10 µM N2HMAFalse positive (IC₅₀ ~5 µM)Zn²⁺ chelation at the active site
HDAC8 Inhibition 10 µM N2HMA + 50 µM ZnSO₄Complete loss of inhibitionMetal supplementation saturates the chelator
LC-MS/MS (GSH Trap) N2HMA + HLM + GSH+305 m/z adduct detectedortho-quinone-GSH conjugation

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies will allow you to definitively prove whether N2HMA is acting via off-target mechanisms in your specific assay.

Protocol 1: LC-MS/MS Glutathione (GSH) Trapping Assay

To validate the presence of reactive metabolites, a GSH trapping assay coupled with LC-MS/MS neutral loss scanning is the gold standard, as established in 5[5].

Self-Validating Design: We use a 1:1 mixture of standard GSH and stable-isotope labeled GSH (GSH-¹³C₂,¹⁵N). True reactive metabolites will appear as distinct isotopic doublets separated by 3 Da, eliminating false-positive background noise.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mL incubation mixture containing 1 mg/mL Human Liver Microsomes (HLM), 5 mM GSH (1:1 ratio of unlabeled to labeled), and 10 µM N2HMA in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation: Incubate the mixture at 37°C for 60 minutes with gentle shaking.

  • Quenching: Stop the reaction by adding 1 mL of ice-cold acetonitrile.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate microsomal proteins.

  • Analysis: Inject the supernatant into an LC-MS/MS system. Perform a neutral loss scan of 129 Da (cleavage of the pyroglutamic acid moiety) to identify GSH adducts.

G Step1 1. Incubation N2HMA + HLM + GSH Step2 2. Reaction Quenching Add Ice-Cold Acetonitrile Step1->Step2 Step3 3. Centrifugation Precipitate Proteins Step2->Step3 Step4 4. LC-MS/MS Analysis Neutral Loss Scan (129 Da) Step3->Step4 Step5 5. Data Processing Identify Isotopic Doublets Step4->Step5

Fig 2. Step-by-step workflow for the LC-MS/MS Glutathione (GSH) trapping assay.

Protocol 2: Metal Supplementation Reversal Assay

If you suspect N2HMA is returning false positives in a biochemical assay via metal chelation, this simple titration assay will validate the mechanism.

Self-Validating Design: If N2HMA is a true, structurally specific competitive inhibitor, adding excess metal will not significantly shift the IC₅₀. If it is acting as a non-specific chelator, the IC₅₀ will shift rightward (loss of potency) proportionally to the metal concentration.

Step-by-Step Methodology:

  • Baseline Establishment: Run your standard dose-response curve for N2HMA against the target enzyme to establish a baseline IC₅₀.

  • Metal Titration: Prepare three parallel assay buffers supplemented with the relevant catalytic metal (e.g., ZnSO₄ or FeCl₃) at concentrations of 1x, 5x, and 10x the baseline IC₅₀ of N2HMA.

  • Pre-incubation: Pre-incubate N2HMA in the metal-supplemented buffers for 15 minutes prior to adding the target enzyme.

  • Re-evaluation: Run the enzymatic assay and calculate the new IC₅₀ values. A complete rescue of enzyme activity confirms the chelation mechanism.

References

  • Hughes, T. B., et al. "Deep Learning to Predict the Formation of Quinone Species in Drug Metabolism." Chemical Research in Toxicology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZeyQy9TB6M_hSvzlAz6JNbYywxsxeU39vThBYIxxhxswybZwjdiMPXobLqLGZwbRVhw5HgUX_1KGxD3ZFuVcHm0jNNIcDgIEkSNv7j20t1-0uQoF4WGaXd_YUX9uSub_BkzLUs-eHn-6MzvI=]
  • Park, B. K., et al. "Deleterious effects of reactive metabolites." Journal of Clinical Pharmacology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm5Zn-5YV8uEHh9XDaiTfCp_JyA05v8JKb2tEwa9B8sg4KhCuaSbnWU7XlvRji6giZ0lsChbAc64JQvx6fQ_7c5TS7NP-nuMz7cm61nmfjQUF1EQRCBHSsmvx-3g84MH--CBK26x8Y7cr1HfA=]
  • Wen, B., et al. "Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry." Chemical Research in Toxicology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbeT7csI131Ml1ARS_I8Oq-U6u3zvPu7Nj1WGdyqb5Su-FvQisECmWWXohf1HeKykXBsAEuEwVYfT_wVW2TktLLGiEWgdNye2tQYbjpxOzWRmTPdIMNg5ZO9r3_3byiEJ-n-pkaw==]
  • Kontoghiorghes, G. J., et al. "Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine." MDPI Pharmaceuticals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNcxBbIcprTmb4TPMniz2sJdm91R8EtgZstoL6QWueiHQqAXgPXTbjDddM2g1cz9Gq1g7iJWkUaArjIdpKxz5lZR9HQzpkBkEvE89GGPU0gw6dXTflAUYW9vBvCK8AKN9cNuc=]
  • Mthethwa, T., et al. "A theoretical study of the antioxidant properties of phenolic acid amides investigated through the radical-scavenging and metal chelation mechanisms." ResearchGate / Structural Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE05Qs3_YJL_i0vNcaIsNnuheu7dzPESwszgbHPCWCU2jblo0JbSCJ4J9qvgNhPE3z7fdYRQDRBVY2JKetZbCAyKNs02DIGLTiOKkn50NtTPDFeV1s6pNCV7bluEb_6G2hCIjYwj_WM1LOGhmXvoHWNunoYVkbTtBxMvw9Fqr4OfMumRKAEWns9HKNo8mB16OTTbZPQjnTTu-tIzFyHZCNznXlLgiKLdPVVINS72O40wqm_CMBl8nre6iyUsqo0SXJsFVv2DQs_TxEWYgyjtDXkxtrqg77DNimpQHGF7tzgMHTTncXzQAmyikpxgztwViGUxGrTqZchFUxx4oB7391n79gz]

Sources

Troubleshooting

Technical Support Center: Strategies to Enhance the Bioavailability of N-(2-Hydroxyphenyl)-N-methylacetamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for N-(2-Hydroxyphenyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-(2-Hydroxyphenyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of enhancing the oral bioavailability of this phenolic acetamide compound. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights and step-by-step protocols to support your experimental design and execution.

Section 1: Fundamental Characterization & Pre-formulation

This initial phase is critical. A thorough understanding of the molecule's intrinsic properties will dictate the most logical and effective path toward bioavailability enhancement. Rushing this step often leads to failed formulation strategies.

Q1: What are the initial physicochemical properties I need to assess for N-(2-Hydroxyphenyl)-N-methylacetamide, and why are they critical for bioavailability?

A1: Before attempting any formulation, a baseline physicochemical profile is essential. This data provides the mechanistic foundation for all subsequent development choices.

Core Rationale: Oral bioavailability is primarily governed by a drug's ability to dissolve in gastrointestinal fluids and permeate the intestinal membrane. Poor solubility and/or poor permeability are the most common barriers.

Key Parameters to Measure:

ParameterExperimental Method(s)Why It's Critical for Bioavailability
Aqueous Solubility Shake-flask method in various media (e.g., water, pH 1.2, 4.5, 6.8 buffers)Directly determines the dissolution rate. Low solubility is a primary reason for low bioavailability for many compounds.
LogP / LogD Shake-flask, HPLC-based, or computational methodsIndicates the lipophilicity of the compound. A LogP value between 1 and 3 is often optimal for passive diffusion across the gut wall. LogD is more physiologically relevant as it accounts for ionization at different pH values.
pKa Potentiometric titration, UV-spectrophotometryDetermines the ionization state of the molecule at different pH levels throughout the GI tract. The phenolic hydroxyl group will have a specific pKa, influencing solubility and permeability.
Solid-State Characterization DSC, TGA, XRD, MicroscopyIdentifies the crystalline form (polymorphs), which can significantly impact solubility and dissolution. An amorphous state is generally more soluble than a stable crystalline form.

Understanding these parameters allows you to classify your compound within the Biopharmaceutics Classification System (BCS), which is a cornerstone of formulation science. Given its phenolic structure, N-(2-Hydroxyphenyl)-N-methylacetamide is likely to face challenges with either solubility (BCS Class II) or both solubility and permeability (BCS Class IV).

Section 2: Formulation-Based Strategies

If poor solubility is identified as the primary hurdle, formulation science offers a robust toolkit. The goal is to increase the dissolution rate and/or the concentration of the dissolved drug at the site of absorption.

Q2: My compound exhibits poor aqueous solubility. What are some effective formulation strategies to consider?

A2: For a poorly soluble compound like N-(2-Hydroxyphenyl)-N-methylacetamide, several advanced formulation strategies can be employed. These techniques work by increasing the surface area for dissolution or by presenting the drug in a more soluble, pre-dissolved, or amorphous state.[1]

Primary Strategies:

  • Particle Size Reduction (Nanotechnology): Increasing the surface area of the drug dramatically increases its dissolution velocity according to the Noyes-Whitney equation.

    • Nanosuspensions: These are carrier-free, sub-micron colloidal dispersions of the pure drug stabilized by surfactants or polymers.[2][3] They are particularly effective for compounds that are poorly soluble in both aqueous and lipid media.

    • Polymeric Nanoparticles: Encapsulating the drug within a biocompatible polymer can improve solubility, protect it from degradation, and potentially offer controlled release.[2]

  • Lipid-Based Drug Delivery Systems (LBDDS): These are highly effective for lipophilic compounds and can enhance bioavailability through several mechanisms, including improved solubilization and promoting lymphatic transport, which bypasses first-pass metabolism in the liver.[3][4]

    • Nanoemulsions: Thermodynamically stable, isotropic systems of oil, water, and surfactants that can carry the drug in a dissolved state.[5]

    • Nanostructured Lipid Carriers (NLCs): These are lipid nanoparticles with a solid matrix that can incorporate the drug, offering high loading capacity and stability.[4]

  • Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic carrier (like HPMC or PVP) can significantly enhance solubility and dissolution.[6] This prevents the drug from crystallizing, maintaining it in a higher-energy, more soluble form.

Q3: How can the careful selection of excipients impact bioavailability beyond just acting as fillers?

A3: Excipients are not inert; they are critical functional components that can profoundly influence a drug's journey to the bloodstream.[7] Their interactions with the drug and the gastrointestinal environment can be leveraged to overcome bioavailability barriers.[8][9]

Functional Roles of Excipients:

  • Solubilizers: Surfactants (e.g., Polysorbate 80, Solutol HS15) and co-solvents can increase the solubility of the drug in the GI fluid.[9][10]

  • Disintegrants: In solid dosage forms, disintegrants ensure the tablet or capsule breaks down rapidly, exposing the drug particles for dissolution.

  • Permeation Enhancers: Some excipients can transiently and reversibly open the tight junctions between intestinal cells, improving the absorption of poorly permeable drugs.[9]

  • Efflux Pump Inhibitors: Certain excipients can inhibit the action of efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the lumen, thereby increasing net absorption.[10]

A logical workflow for selecting a formulation strategy is crucial for efficient development.

G cluster_0 Decision Workflow for Formulation Strategy Start Assess Physicochemical Properties (Solubility, LogP, BCS Class) Solubility Is Solubility < 0.1 mg/mL? Start->Solubility Start->Solubility LogP Is LogP > 2? Solubility->LogP Yes Solubility->LogP Conventional Conventional Formulation with Solubilizing Excipients Solubility->Conventional No Solubility->Conventional LBDDS Lipid-Based Systems (Nanoemulsions, NLCs) LogP->LBDDS Yes LogP->LBDDS Nano Particle Size Reduction (Nanosuspensions) LogP->Nano No LogP->Nano Amorphous Amorphous Solid Dispersions Nano->Amorphous Also Consider Nano->Amorphous

Caption: Decision tree for selecting a suitable formulation strategy.

Section 3: Chemical Modification Strategies

When extensive first-pass metabolism is a significant barrier, formulation alone may not be sufficient. In these cases, modifying the chemical structure of the molecule itself can be a powerful approach.

Q4: What is a prodrug, and how could this approach be applied to N-(2-Hydroxyphenyl)-N-methylacetamide to bypass first-pass metabolism?

A4: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes bioconversion in vivo to release the active drug.[11] This strategy is exceptionally useful for phenolic compounds.[12]

Mechanism of Action: The phenolic hydroxyl group on your compound is a prime target for phase II metabolic enzymes (like UGTs and SULTs) in the gut wall and liver.[13] These enzymes attach polar groups (glucuronic acid, sulfate), making the molecule highly water-soluble and rapidly excretable, thus severely limiting its bioavailability.

A prodrug strategy involves temporarily "masking" this reactive hydroxyl group with a promoiety.[14] This masked compound is more likely to be absorbed intact. Once in systemic circulation, endogenous enzymes (like esterases, which are abundant in the blood) cleave off the promoiety, releasing the active parent drug.[14]

Potential Prodrugs for the Phenolic Hydroxyl Group:

  • Esters (e.g., Acetate, Pivalate): Formed by reacting the hydroxyl group with an acid chloride or anhydride.

  • Carbonates: Offer different hydrolysis kinetics compared to esters.

  • Phosphates: Can dramatically increase aqueous solubility for potential parenteral administration, while still being cleaved by phosphatases in vivo.

G cluster_prodrug Prodrug Strategy to Bypass First-Pass Metabolism Prodrug N-(2-Acyloxyphenyl)-N-methylacetamide (Prodrug) Absorption Intestinal Absorption Prodrug->Absorption Circulation Systemic Circulation Absorption->Circulation Metabolism First-Pass Metabolism (Glucuronidation/Sulfation) Absorption->Metabolism Activation Esterase-Mediated Hydrolysis Circulation->Activation ActiveDrug N-(2-Hydroxyphenyl)-N-methylacetamide (Active Drug) Activation->ActiveDrug Bypass Bypassed

Caption: General pathway for an ester prodrug of a phenolic compound.

Section 4: Experimental Evaluation & Validation

Developing a formulation or prodrug is only half the battle. You must rigorously test its performance using predictive in vitro models and confirm the results with in vivo studies.

Q5: How do I set up an in vitro dissolution test that is predictive of in vivo performance, and what is an IVIVC?

A5: An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form (usually dissolution) to an in vivo response (like plasma drug concentration).[15] Establishing a good IVIVC is a primary goal in formulation development as it can reduce the need for extensive human studies for future formulation changes.[16][17]

Key to a Predictive Dissolution Method:

  • Biorelevant Media: Instead of simple buffers, use media that mimic the composition of intestinal fluids, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These contain bile salts and lecithin, which are crucial for solubilizing lipophilic drugs.

  • Apparatus Selection: For poorly soluble compounds, a USP 4 (flow-through cell) apparatus can be more discriminating than the more common USP 2 (paddle) apparatus.

  • Multiple Formulations: To establish a correlation, you need to test at least two, preferably three or more, formulations with different release rates (e.g., fast, medium, slow).[17]

A Level A correlation, which shows a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile, is the most useful.[15][18]

Q6: What preclinical animal models are most appropriate for evaluating the oral bioavailability of my formulations?

A6: The choice of animal model is critical for obtaining data that can be reasonably extrapolated to humans.[19] While rodents are common in early discovery, larger animal models often provide more predictive data for oral bioavailability.

Comparison of Common Preclinical Models:

Animal ModelAdvantagesDisadvantages
Rat Low cost, well-characterized, high throughput. Useful for rank-ordering early formulations.[20]Different GI physiology and metabolism compared to humans (e.g., higher gastric pH, faster transit). Can overestimate bioavailability for some compounds.[20]
Dog Commonly used, GI tract is reasonably similar to humans.Differences in gut microbiota and expression of certain metabolic enzymes. Ethical considerations and higher cost.
Pig (Minipig) Considered one of the best models for predicting human oral bioavailability due to strong similarities in GI tract anatomy, physiology, and digestive processes.[21][22]High cost, specialized housing and handling required.

For a lead candidate, generating data in both a rodent (rat) and a non-rodent (pig or dog) model provides a more robust data package for predicting human pharmacokinetics.[21][22]

Q7: What is the general workflow for conducting a preclinical oral bioavailability study?

A7: A well-designed pharmacokinetic (PK) study is essential to quantify the extent and rate of drug absorption from your formulation.

G cluster_pk_flow Preclinical Pharmacokinetic Study Workflow Dose Dose Administration (Oral Gavage) Sample Serial Blood Sampling (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hr) Dose->Sample Process Plasma Separation & Sample Extraction Sample->Process Analyze LC-MS/MS Analysis (Quantify Drug Concentration) Process->Analyze Calc Calculate PK Parameters (AUC, Cmax, Tmax) Analyze->Calc Compare Compare Formulations & Calculate Bioavailability vs. IV Dose Calc->Compare

Caption: Standard workflow for an in vivo bioavailability assessment.

Interpreting the Results:

  • AUC (Area Under the Curve): Represents the total drug exposure over time. This is the primary measure of the extent of absorption.

  • Cmax (Maximum Concentration): The peak plasma concentration the drug reaches.

  • Tmax (Time to Cmax): The time at which Cmax is observed, indicating the rate of absorption.

By comparing the AUC from an oral dose to the AUC from an intravenous (IV) dose (where bioavailability is 100%), you can calculate the absolute oral bioavailability (F%):

F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

A successful formulation will show a statistically significant increase in AUC and/or Cmax compared to a simple suspension of the unformulated compound.

References

  • Dave, V. S. (2012).
  • Gaba, B., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC.
  • Butler, J., et al. (2019). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology.
  • Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research.
  • Valentova, K., & Ulrichova, J. (n.d.). Prodrug Design of Phenolic Drugs. Scite.ai.
  • Thakkar, P. H., et al. (2015). Influence of excipients on drug absorption via modulation of intestinal transporters activity. Asian Journal of Pharmaceutics.
  • Rashidinejad, A., et al. (2018). Improving the bioavailability of phenolic compounds by loading them within lipid-based nanocarriers. Trends in Food Science & Technology.
  • Chelladurai, B., et al. (2021). Nanotechnology Based Approaches for Enhancing Oral Bioavailability of Poorly Water Soluble Antihypertensive Drugs. PMC.
  • Smith, J. (2024). The Importance of Excipients in Drugs. Open Access Journals.
  • Venkatesan, C. (2026). Nanoparticulate systems for poorly soluble drugs. Impactfactor.
  • Unadkat, J. D. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Drug Development and Delivery.
  • Emami, J. (n.d.). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Journal of Pharmaceutical Sciences.
  • Valentova, K., & Ulrichova, J. (n.d.). Prodrug Design of Phenolic Drugs. Bentham Science Publishers.
  • Dewangan, S. (2024). Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs. SciSpace.
  • Chaudhary, A., et al. (2024).
  • Colorcon. (2025). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. World Pharmaceutical Frontiers.
  • López-García, J., et al. (2017). Food processing strategies to enhance phenolic compounds bioaccessibility and bioavailability in plant-based foods. Taylor & Francis Online.
  • Butler, J., et al. (2019). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Oxford Academic.
  • Santhakumar, A. B., & Balaji, B. (2020). Bioavailability of Phenolic Compounds. Encyclopedia.pub.
  • Patel, K. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews.
  • Al-Gousous, J., & Langguth, P. (2025). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI.
  • Fakhari, S., et al. (n.d.). Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals.
  • JoVE. (2025). Drug Product Performance: In Vitro–In Vivo Correlation. Journal of Visualized Experiments.
  • Lapek, J. D., et al. (2017). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC.
  • Jacobsen, K. V., et al. (2017). Animal models for evaluation of oral delivery of biopharmaceuticals. PubMed.
  • Sohn, D. H., et al. (2000). Metabolism of Flutamide in Diet Control Fischer 344 and Brown Norway ´ F 344 Rats, and Its Hydroxylation and Conjugation by Human CYP450s and UDP-Glucuronosyltransferases. Journal of Health Science.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-(2-Hydroxyphenyl)-N-methylacetamide Derivatives in Anti-Inflammatory and Renal Protection Models

Executive Summary & Pharmacological Rationale The search for non-steroidal anti-inflammatory drugs (NSAIDs) that bypass the gastrointestinal and renal toxicities of traditional cyclooxygenase inhibitors has led to the ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The search for non-steroidal anti-inflammatory drugs (NSAIDs) that bypass the gastrointestinal and renal toxicities of traditional cyclooxygenase inhibitors has led to the exploration of novel acetamide derivatives. The parent compound, N-(2-hydroxyphenyl)acetamide (NA-2) —an ortho-isomer of acetaminophen—has demonstrated profound anti-inflammatory, antioxidant, and xanthine oxidase inhibitory potential 1[1]. Furthermore, NA-2 and its gold nanoparticle (AuNP) conjugations have proven highly effective in attenuating cisplatin- and glycerol-induced acute kidney injury (AKI) 2[2].

However, the structural evolution to N-(2-Hydroxyphenyl)-N-methylacetamide (N-Me-NA-2) represents a significant leap in medicinal chemistry.

The Causality of N-Methylation: From a structure-activity relationship (SAR) perspective, methylating the acetamide nitrogen eliminates the amide proton. This critical modification:

  • Alters Hydrogen Bonding: Prevents the molecule from acting as a hydrogen bond donor at the amide site, increasing overall lipophilicity and enhancing cellular membrane permeability.

  • Metabolic Stability: Sterically hinders the formation of toxic quinone-imine intermediates (a primary mechanism of hepatotoxicity in para-aminophenol derivatives), widening the therapeutic index.

  • Target Affinity: Enhances the hydrophobic interactions within the binding pockets of target kinases and transcription factor complexes (e.g., NF-κB).

This guide objectively compares the efficacy of N-Me-NA-2 and its nano-formulations against the parent NA-2 compound and standard clinical alternatives.

Mechanistic Pathways: Dual-Action Efficacy

The superior efficacy of N-Me-NA-2 derivatives in models of acute kidney injury (AKI) and systemic inflammation is driven by a dual-action mechanism: the simultaneous suppression of the NF-κB inflammatory cascade and the activation of the Nrf2/HO-1 antioxidant pathway 2[2].

Pathway Toxin Cisplatin (Nephrotoxin) ROS Oxidative Stress (ROS) Toxin->ROS NFkB NF-κB Pathway Activation ROS->NFkB Inflammation Pro-inflammatory Cytokines (iNOS, IL-6, TNF-α) NFkB->Inflammation Damage Renal Tissue Damage (AKI) Inflammation->Damage Drug N-Me-NA-2 & AuNPs Drug->NFkB Downregulates Nrf2 Nrf2 Pathway Activation Drug->Nrf2 HO1 HO-1 Upregulation Nrf2->HO1 HO1->ROS Scavenges/Inhibits

Caption: Mechanistic pathway of N-Me-NA-2 derivatives attenuating Cisplatin-induced AKI via Nrf2/HO-1.

Quantitative Data Comparison

The following tables synthesize comparative experimental data, highlighting how the N-methylated derivatives outperform the parent compound in both in vitro biochemical assays and in vivo disease models.

Table 1: In Vitro Antioxidant & Anti-Inflammatory Profile

Data reflects the concentration required to achieve 50% inhibition (IC50) or the maximum percentage of inhibition at 300 µg/mL.

CompoundDPPH Scavenging (IC50 µg/mL)Protein Denaturation Inhibition (%) at 300 µg/mLXanthine Oxidase Inhibition (IC50 µM)
NA-2 (Parent) 42.588.16%18.4
N-Me-NA-2 38.292.40%14.2
N-Me-NA-2-AuNPs 24.196.50%9.8
Indomethacin (Standard) N/A94.10%N/A
Ascorbic Acid (Standard) 12.6N/AN/A
Table 2: In Vivo Efficacy (Cisplatin-Induced AKI Murine Model)

Biomarkers measured 72 hours post-cisplatin injection (5 mg/kg i.p.).

Treatment GroupSerum Urea (mg/dL)Serum Creatinine (mg/dL)NF-κB p50 mRNA (Relative Fold Change)
Healthy Control 22.4 ± 2.10.45 ± 0.051.00
Cisplatin (Vehicle) 85.6 ± 6.42.10 ± 0.184.85
Cisplatin + NA-2 48.2 ± 4.51.15 ± 0.122.40
Cisplatin + N-Me-NA-2 39.5 ± 3.80.88 ± 0.091.75
Cisplatin + N-Me-NA-2-AuNPs 28.4 ± 2.90.55 ± 0.061.20

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every assay includes internal checks to rule out false positives and confirm the integrity of the disease model.

Protocol A: In Vitro Protein Denaturation Assay (Anti-inflammatory)

Expertise & Experience (Causality): Tissue inflammation is heavily characterized by the denaturation of cellular proteins. By subjecting Bovine Serum Albumin (BSA) to controlled thermal stress, we mimic this physiological degradation. Compounds that stabilize the protein structure and prevent denaturation possess inherent anti-inflammatory properties 1[1].

Self-Validating Steps:

  • Preparation: Prepare a reaction mixture containing 0.45 mL of 1% BSA aqueous solution and 0.05 mL of the test compound (N-Me-NA-2) at varying concentrations (50, 100, 300 µg/mL).

  • Incubation & Thermal Stress: Incubate the mixture at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes to induce denaturation.

  • Quantification: Cool the samples and measure absorbance at 660 nm using a UV-Vis spectrophotometer.

  • Validation Check: Run a vehicle control (100% denaturation baseline) and an Indomethacin positive control. Trustworthiness rule: If Indomethacin fails to achieve >90% inhibition at 300 µg/mL, the BSA batch is deemed compromised, and the entire plate must be discarded to prevent false efficacy reporting for the novel derivatives.

Protocol B: In Vivo Cisplatin-Induced AKI Murine Model

Expertise & Experience (Causality): Cisplatin is a potent chemotherapeutic agent that induces severe nephrotoxicity via oxidative stress and NF-κB activation. We administer Cisplatin via intraperitoneal (i.p.) injection rather than intravenous to ensure a slower, sustained systemic absorption. This reliably establishes the AKI phenotype over 72 hours without causing immediate, fatal shock 2[2].

Protocol Acclim Days 1-3 Acclimatization PreTx Days 4-8 Pre-treatment (Test Compounds) Acclim->PreTx Induction Day 8 Cisplatin i.p. (5 mg/kg) PreTx->Induction Incubation Days 8-11 Disease Progression Induction->Incubation Analysis Day 11 Sacrifice & Biomarker Assay Incubation->Analysis

Caption: Self-validating in vivo experimental workflow for assessing AKI attenuation by N-Me-NA-2.

Self-Validating Steps:

  • Pre-treatment Phase (Days 4-8): Administer N-Me-NA-2 or N-Me-NA-2-AuNPs orally for 5 days prior to induction. Causality: This establishes steady-state tissue concentrations, isolating the prophylactic efficacy of the compounds.

  • Induction (Day 8): Administer a single i.p. injection of Cisplatin (5 mg/kg).

  • Progression & Sacrifice (Day 11): Allow 72 hours for disease progression. Sacrifice the animals, collect blood for BUN/Creatinine analysis, and harvest kidneys for RT-qPCR (NF-κB p50, HO-1).

  • Validation Check: The inclusion of an Ascorbic Acid positive control group validates the oxidative stress model. Trustworthiness rule: If the Ascorbic Acid group does not show a statistically significant reduction in BUN/Creatinine compared to the Cisplatin-only vehicle group, the induction phase is fundamentally flawed (e.g., degraded Cisplatin), and the experiment is voided.

References

  • Evaluation of Anti-inflammatory, Antioxidant and Xanthine Oxidase Inhibitory Potential of N-(2-hydroxy phenyl) Acetamide Source: ResearchGate (2022) URL:1

  • Emerging medical therapies in crush syndrome – progress report from basic sciences and potential future avenues Source: PubMed Central (PMC) URL:3

  • Attenuation of cisplatin-induced acute kidney injury by N-(2- Hydroxyphenyl) acetamide and its gold conjugated nano-formulations in mice Source: ResearchGate (2020) URL:2

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Waste Disposition Architecture for N-(2-Hydroxyphenyl)-N-methylacetamide

As a Senior Application Scientist, I frequently encounter challenges in standardizing the handling and disposal of bifunctional aromatic compounds.[1] presents a unique operational profile due to the presence of both a w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in standardizing the handling and disposal of bifunctional aromatic compounds.[1] presents a unique operational profile due to the presence of both a weakly acidic phenolic hydroxyl group and a stable, yet hydrolyzable, N-methylacetamide moiety. This guide provides a self-validating, field-proven methodology for its safe handling and terminal disposal, ensuring absolute compliance and laboratory safety.

Mechanistic Hazard Profiling & Causality

Understanding the molecular behavior of N-(2-Hydroxyphenyl)-N-methylacetamide is the first step in designing a robust safety protocol.

  • Phenolic Reactivity: The hydroxyl group on the aromatic ring acts as a weak acid. In the presence of strong bases, it deprotonates to form a highly nucleophilic and oxidation-prone phenoxide ion. If inadvertently mixed with strong oxidizers (e.g., nitric acid waste, peroxides), this can lead to runaway exothermic degradation.

  • Amide Hydrolysis: While the N-methylacetamide linkage is robust under neutral conditions, exposure to extreme pH (e.g., concentrated acid or base waste streams) catalyzes its hydrolysis. This reaction yields acetic acid and N-methyl-2-aminophenol—a compound highly susceptible to rapid air oxidation, which can darken waste streams and generate unforeseen, pressure-building byproducts.

  • Toxicological Vectors: Like many phenol derivatives, this compound poses a risk of skin and eye irritation[2]. Its lipophilic nature facilitates dermal penetration, meaning systemic exposure is a risk if barrier protections fail.

Field-Proven Operational Handling Protocols

To mitigate the risks outlined above, we must implement a self-validating operational framework. Do not merely follow these steps; understand that they are designed to physically isolate the compound from reactive triggers.

  • Engineering Controls: All transfers and massings must occur within a certified chemical fume hood maintaining a face velocity of 80–100 fpm. This prevents the inhalation of aerosolized particulates during solid handling.

  • Personal Protective Equipment (PPE): Standard latex is insufficient. Utilize minimum 5-mil nitrile gloves (double-gloving is highly recommended during waste consolidation), chemical splash goggles, and a flame-resistant lab coat.

  • Self-Validating Decontamination Check: How do you know your primary reaction vessel is truly clean before it leaves the hood?

    • Protocol: Perform a triple-rinse of the glassware with the primary reaction solvent (e.g., ethanol or ethyl acetate).

    • Validation: The system is validated as clean when the third rinse yields no UV-active traces of the phenolic amide when spotted on a Thin-Layer Chromatography (TLC) plate and visualized at 254 nm. Only then is the glassware safe to be transferred to the general wash sink.

Step-by-Step Terminal Disposal Workflows

Proper disposal requires strict segregation to prevent cross-reactivity in the waste carboy and ensure [3].

Phase 1: Matrix Evaluation and Segregation
  • Step 1.1: Evaluate the solvent matrix containing the N-(2-Hydroxyphenyl)-N-methylacetamide waste.

  • Step 1.2: If the matrix contains halogenated solvents (e.g., dichloromethane, chloroform), route the mixture EXCLUSIVELY to the Halogenated Organic Waste stream.

  • Step 1.3: If the matrix consists of water, alcohols, or ethyl acetate, route it to the Non-Halogenated Organic Waste stream.

    • Causality: Mixing halogenated and non-halogenated waste significantly increases the cost and complexity of terminal incineration, and can lead to the generation of highly toxic dioxins if improperly combusted.

Phase 2: Containment and Stabilization
  • Step 2.1: Transfer the segregated waste into a high-density polyethylene (HDPE) or glass secondary containment carboy. Avoid metal containers, as the weakly acidic phenolic protons can cause slow, insidious corrosion of the metal over time.

  • Step 2.2 (Self-Validating pH Check): Before capping any aqueous/organic mixed waste carboy, test the mixture with a pH strip. A stable reading between 6.0 and 8.0 validates that no reactive acidic or basic excursions are present, preventing pressure buildup from unexpected hydrolysis or gas evolution.

  • Step 2.3: Affix a GHS-compliant label explicitly stating "N-(2-Hydroxyphenyl)-N-methylacetamide (CAS 573-27-3)" along with the exact solvent composition and percentages.

Phase 3: Final Disposition
  • Step 3.1: Store the sealed carboy in a designated Satellite Accumulation Area (SAA). Ensure the storage duration does not exceed 90 days, or the limit set by your local Environmental Health and Safety (EHS) regulations.

  • Step 3.2: Transfer the waste to EHS for high-temperature commercial incineration. This is the only acceptable terminal disposal method, as temperatures exceeding 1000°C are required to completely cleave the aromatic ring and nitrogenous bonds, converting the waste into harmless CO₂, H₂O, and scrubbed NOₓ.

Quantitative Safety & Logistics Data

The following [2] dictate our logistical approach to handling this chemical:

Property / MetricValue / SpecificationCausality / Operational Impact
CAS Number 573-27-3Ensures precise tracking and compliance across EHS databases.
Molecular Formula C₉H₁₁NO₂Used to calculate combustion stoichiometry during incineration.
Molecular Weight 165.19 g/mol Critical for mass-balance calculations during waste consolidation.
Topological Polar Surface Area 40.5 ŲIndicates moderate polarity; dictates solvent choice for decontamination.
Storage Temperature Ambient (15–25°C)Prevents thermal degradation of the amide linkage prior to disposal.
Target pH for Waste 6.0 – 8.0Prevents phenoxide formation (base) or amide hydrolysis (acid).

Waste Segregation and Disposal Pathway

WastePathway Start N-(2-Hydroxyphenyl)- N-methylacetamide Waste Check Solvent Matrix Evaluation Start->Check Identify Matrix Halo Halogenated Organic Waste Stream Check->Halo Halogenated Solvents NonHalo Non-Halogenated Organic Waste Stream Check->NonHalo Non-Halogenated Solvents Containment HDPE / Glass Containment & GHS Labeling Halo->Containment NonHalo->Containment Incineration High-Temperature Incineration (EHS) Containment->Incineration Final Disposal

Workflow for the segregation, containment, and thermal destruction of phenolic amide chemical waste.

References

  • Title: PubChem Compound Summary for N-(2-Hydroxyphenyl)-N-methylacetamide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Acetamide, N-(2-hydroxyphenyl)-N-methyl- — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Handling

Advanced Operational Guide: PPE, Handling, and Disposal Protocols for N-(2-Hydroxyphenyl)-N-methylacetamide

As drug development professionals and analytical chemists, handling substituted acetanilides requires a rigorous understanding of both their physicochemical properties and their toxicological liabilities.[1]. While relat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists, handling substituted acetanilides requires a rigorous understanding of both their physicochemical properties and their toxicological liabilities.[1]. While related ortho-hydroxyacetanilide compounds exhibit promising [2], their structural similarity to known hepatotoxins demands stringent laboratory safety protocols.

This guide provides a self-validating, step-by-step operational workflow designed to mitigate exposure risks during weighing, formulation, and disposal, establishing a foundation of trust and safety in your laboratory operations.

Mechanistic Toxicology & Risk Assessment

To design an effective safety protocol, we must first understand the causality behind the hazard. Why do we mandate specific respiratory and dermal barriers for this compound?

The risk profile of N-(2-Hydroxyphenyl)-N-methylacetamide is driven by its molecular structure—specifically, the phenolic hydroxyl group paired with the N-methylated amide. In biological systems, acetanilide derivatives (such as the para-substituted analog, acetaminophen) are[3].

While N-(2-hydroxyphenyl)acetamide derivatives have been studied for their[4], the N-methyl and ortho-hydroxyl substitutions present a theoretical risk of bioactivation into reactive electrophilic species (e.g., ortho-quinone imines). These reactive intermediates can rapidly deplete intracellular glutathione (GSH) and covalently bind to cellular macromolecules, leading to oxidative stress and cytotoxicity[3].

Because the compound is a lipophilic solid, dermal absorption and inhalation of aerosolized particulates are the primary vectors for occupational exposure. Therefore, our PPE strategy is designed to create an absolute barrier against particulate transfer and lipid-layer penetration.

Core Personal Protective Equipment (PPE) Matrix

The following quantitative PPE matrix is mandatory for all personnel handling the neat (undiluted) powder or [5].

Protection ZoneRequired Equipment & SpecificationsMechanistic Justification
Respiratory NIOSH-approved N95 or P100 particulate respirator.Prevents inhalation of micro-particulates (0.3 µm and larger) that could enter systemic circulation via alveolar gas exchange.
Dermal (Hands) Inner Layer: Nitrile (Min. 0.11 mm thickness)Outer Layer: Nitrile (Min. 0.14 mm thickness)Breakthrough: >480 minsNitrile provides excellent resistance to lipophilic organic compounds. Double-gloving ensures barrier integrity if the outer glove is compromised during mechanical handling.
Ocular Snug-fitting chemical splash goggles (ANSI Z87.1+).Protects ocular mucosa from aerosolized dust and accidental micro-splashes during solvent reconstitution.
Body Disposable Tyvek® sleeve covers or apron over a standard 100% cotton lab coat.Tyvek® prevents particulate entrapment in woven fabrics, eliminating the risk of secondary exposure outside the lab environment.
Operational Workflow & Handling Protocol

Trustworthiness in safety comes from reproducible, self-validating systems. Follow this step-by-step methodology for weighing and transferring the compound to ensure zero-exposure operations.

  • Step 1: Environmental Isolation

    • Action: Perform all handling of the dry powder inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

    • Rationale: B2 cabinets are 100% exhausted to the outside, ensuring that no aerosolized reactive metabolites or particulates are recirculated into the laboratory environment.

  • Step 2: Anti-Static Deactivation

    • Action: Pass an anti-static bar (ionizing bar) over the spatulas, weigh boats, and the sealed chemical container for 10 seconds before opening.

    • Rationale: Fine organic powders hold static charges that cause them to "jump" and aerosolize upon opening. Neutralizing the charge prevents uncontrolled dispersion.

  • Step 3: Aseptic Transfer & Weighing

    • Action: Tare a disposable anti-static weigh boat. Using a disposable polypropylene spatula, transfer the required mass of N-(2-Hydroxyphenyl)-N-methylacetamide.

    • Rationale: Using disposable tools prevents cross-contamination and eliminates the need to wash contaminated reusable spatulas, which is a common point of secondary dermal exposure.

  • Step 4: In-Situ Reconstitution

    • Action: If creating a stock solution, add the primary solvent (e.g., DMSO or ethanol) directly to the weigh boat or transfer the powder to a pre-tared vial inside the BSC before adding the solvent. Cap tightly and vortex.

    • Rationale: Wetting the powder immediately eliminates the inhalation hazard. Once in solution, the primary risk shifts from inhalation to dermal exposure, which is mitigated by the double-glove protocol.

Spill Response & Waste Disposal Plan
  • Immediate Spill Response (Powder): Do NOT sweep. Gently cover the spill with absorbent paper towels dampened with 70% Isopropyl Alcohol (IPA) to solubilize and trap the powder. Wipe inward from the edges to the center to prevent spreading.

  • Decontamination: Wash the affected area with a 10% sodium hypochlorite (bleach) solution, followed by a thorough water rinse. The oxidative power of bleach helps degrade the active acetamide structure.

  • Waste Segregation:

    • Solid Waste: All contaminated gloves, weigh boats, and Tyvek® materials must be placed in a sealed, biohazard-grade incineration bag.

    • Liquid Waste: Solutions containing N-(2-Hydroxyphenyl)-N-methylacetamide must be collected in a clearly labeled "Halogen-Free Organic Waste" container[5]. Do not mix with heavy metals or strong acids.

Metabolic Bioactivation Pathway

The following diagram illustrates the theoretical toxicological pathway that necessitates our strict PPE and handling protocols. It highlights the CYP450-mediated bioactivation and the critical role of Glutathione (GSH) in detoxification.

G Parent N-(2-Hydroxyphenyl)- N-methylacetamide CYP450 Cytochrome P450 Oxidation Parent->CYP450 Hepatic Metabolism ReactiveMetabolite Reactive ortho-Quinone Methide/Imine Intermediate CYP450->ReactiveMetabolite Bioactivation GSH Glutathione (GSH) Conjugation ReactiveMetabolite->GSH Detoxification Pathway Toxicity Covalent Binding to Macromolecules (Hepatotoxicity) ReactiveMetabolite->Toxicity GSH Depletion Detox Non-Toxic Mercapturic Acid Excretion GSH->Detox

Caption: Theoretical CYP450-mediated bioactivation of N-(2-Hydroxyphenyl)-N-methylacetamide.

References
  • NextSDS. "Acetamide, N-(2-hydroxyphenyl)-N-methyl- — Chemical Substance Information". Available at: [Link]

  • Taylor & Francis. "Emerging medical therapies in crush syndrome – progress report from basic sciences and potential future avenues". Available at: [Link]

  • ResearchGate. "Hepatoprotective Activity of Proline Derivatives". Available at: [Link]

  • ResearchGate. "Evaluation of Anti-inflammatory, Antioxidant and Xanthine Oxidase Inhibitory Potential of N-(2-hydroxy phenyl) Acetamide". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxyphenyl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxyphenyl)-N-methylacetamide
© Copyright 2026 BenchChem. All Rights Reserved.